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  • Product: 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
  • CAS: 1461706-39-7

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

As drug development increasingly relies on complex heterocyclic building blocks and highly specific biomarker derivatization, understanding the precise chemical nature of these intermediates becomes paramount. 2-Ethyl-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic building blocks and highly specific biomarker derivatization, understanding the precise chemical nature of these intermediates becomes paramount. 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) is a highly specialized six-membered heterocyclic compound. It serves as a critical intermediate in pharmaceutical synthesis and a definitive structural marker in the analytical detection of homocysteine.

This technical guide deconstructs the structural anatomy, thermodynamic formation mechanisms, and self-validating synthesis protocols of this compound, providing researchers with a comprehensive framework for its application.

Structural Anatomy and Physicochemical Profile

The core of the molecule is a 1,3-thiazinane ring—a saturated six-membered heterocycle containing sulfur at position 1 and nitrogen at position 3 [1]. Unlike its five-membered thiazolidine counterpart (derived from cysteine), the thiazinane ring is derived from the condensation of homocysteine with an aldehyde [2].

The specific substituents dictate its chemical behavior:

  • Position 2 (Ethyl Group): Derived from the aliphatic chain of propanal (propionaldehyde). This group increases the lipophilicity of the molecule and provides steric shielding to the adjacent heteroatoms.

  • Position 4 (Carboxylic Acid): Retained from the native homocysteine backbone, providing a functional handle for peptide coupling or esterification.

  • Hydrochloride Salt: The secondary amine at position 3 is highly basic. Conversion to the hydrochloride salt stabilizes the amine against oxidative degradation and significantly enhances aqueous solubility.

StructureFeatures Core 1,3-Thiazinane Ring (6-membered S,N heterocycle) Pos2 Position 2: Ethyl Group (Derived from Propanal) Core->Pos2 Pos4 Position 4: Carboxylic Acid (Derived from Homocysteine) Core->Pos4 Pos3 Position 3: Secondary Amine (Protonated by HCl) Core->Pos3

Core structural components and substituent topology of the target compound.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
CAS Registry Number 1461706-39-7
Molecular Formula C₇H₁₃NO₂S · HCl
Molecular Weight (Salt) 211.71 g/mol
Molecular Weight (Free Base) 175.25 g/mol
Ring System Saturated 1,3-thiazinane
Stereocenters C2 and C4 (yielding diastereomeric mixtures unless stereocontrolled)

(Base structural parameters derived from 1 [3] and2[4]).

Mechanistic Chemistry: The Homocysteine-Aldehyde Condensation

The synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid relies on a biomimetic condensation between L-homocysteine and propanal . This is a specific variation of the classic Pictet-Spengler or thiazolidine-forming reaction, adapted for a six-membered ring [5].

Causality of Ring Size and Basicity

When aldehydes react with aminothiols, the chain length of the aminothiol dictates the ring size. Cysteine (which has one methylene bridge) forms a 5-membered thiazolidine ring. Homocysteine (which has two methylene bridges) forms a 6-membered thiazinane ring.

Crucially, as demonstrated in fluorophore-based homocysteine detection studies, thiazinane-4-carboxylic acids are significantly more basic than their thiazolidine counterparts [6]. The six-membered ring reduces steric strain and orbital overlap constraints, allowing the lone pair on the nitrogen to be more available for protonation. This higher basicity is exactly why the compound is isolated as a stable hydrochloride salt—the amine readily accepts a proton at physiological and slightly acidic pH levels.

ReactionPathway Hcy L-Homocysteine (HS-CH2-CH2-CH(NH2)-COOH) Imine Thiohemiacetal / Imine (Transient Intermediate) Hcy->Imine Condensation (pH 5.0-6.0) Prop Propanal (CH3-CH2-CHO) Prop->Imine Prod 2-Ethyl-1,3-thiazinane-4-carboxylic acid (Free Base) Imine->Prod Cyclization (-H2O) Salt Target Compound (+ HCl Salt) Prod->Salt + Anhydrous HCl (Stabilization)

Mechanistic pathway for the synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride.

Experimental Workflow: Self-Validating Synthesis Protocol

To ensure high yield and prevent the oxidative dimerization of homocysteine into homocystine, the following protocol integrates strict environmental controls and in-line validation steps.

Phase 1: Condensation and Cyclization
  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust to pH 5.5.

    • Causality: A pH of 5.5 is the thermodynamic sweet spot. It is acidic enough to activate the carbonyl carbon of propanal for nucleophilic attack, but basic enough to ensure the thiol group of homocysteine remains sufficiently nucleophilic [6].

  • Reagent Solubilization: Dissolve 10 mmol of L-homocysteine in 50 mL of the buffer under a continuous Argon stream.

    • Causality: Argon displacement is critical. Homocysteine rapidly oxidizes to homocystine in the presence of dissolved oxygen, which would completely halt the cyclization.

  • Aldehyde Addition: Cool the reaction vessel to 4°C. Add 12 mmol (1.2 equivalents) of propanal dropwise over 15 minutes.

    • Causality: Propanal is highly volatile (boiling point ~48°C). Cooling prevents evaporative loss and controls the exothermic Schiff base formation, minimizing side reactions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 18 hours.

    • Validation Checkpoint (In-line): Extract a 10 µL aliquot and spot on a TLC plate (Ninhydrin stain). The disappearance of the primary amine (homocysteine) and the appearance of a secondary amine (thiazinane) confirms cyclization progress.

Phase 2: Isolation and Salt Formation
  • Lyophilization: Flash-freeze the reaction mixture and lyophilize to remove water and unreacted volatile propanal.

  • Extraction: Triturate the resulting white powder with 30 mL of anhydrous ethanol to selectively dissolve the free base thiazinane, leaving inorganic buffer salts behind. Filter the suspension.

  • Hydrochloride Precipitation: Cool the ethanol filtrate to 0°C. Slowly bubble anhydrous HCl gas into the solution (or add 1.0 M HCl in diethyl ether) until the pH drops to ~2.0.

    • Causality: The highly basic secondary amine of the thiazinane ring rapidly protonates, drastically reducing its solubility in the organic solvent and causing the target hydrochloride salt to precipitate as a pristine white solid.

  • Collection: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry in a vacuum desiccator over P₂O₅.

Analytical Validation Standards

To confirm the structural integrity of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): In positive ion mode, the free base should yield an [M+H]+ peak at m/z 176.07 . The absence of an m/z 269 peak confirms that no homocystine (oxidized dimer) is present.

  • ¹H-NMR (D₂O, 400 MHz):

    • A distinct triplet around 0.9 ppm confirms the methyl group of the ethyl substituent.

    • A multiplet around 1.6-1.8 ppm corresponds to the methylene protons of the ethyl group.

    • The methine proton at C2 (sandwiched between S and N) will appear strongly deshielded, typically around 4.2 - 4.5 ppm , confirming the closure of the 1,3-thiazinane ring.

Applications in Diagnostics and Therapeutics

Biomarker Derivatization

Elevated plasma homocysteine (hyperhomocysteinemia) is a severe independent risk factor for cardiovascular disease and neurotoxicity [6]. Because homocysteine is difficult to detect directly due to its structural similarity to cysteine, researchers utilize aldehyde-bearing fluorophores to selectively trap homocysteine. The formation of the thiazinane ring (as opposed to a thiazolidine ring) triggers a specific photoinduced electron transfer (PET) inhibition, causing a massive fluorescence enhancement[7]. Understanding the kinetics of 2-ethyl-1,3-thiazinane-4-carboxylic acid formation provides the baseline kinetic data required to design these advanced diagnostic probes.

Pharmaceutical Building Blocks

The 1,3-thiazinane scaffold is increasingly utilized in the design of novel antimicrobial and antiviral agents. The carboxylic acid at position 4 allows for easy peptide coupling, enabling the incorporation of this rigid, sulfur-containing heterocycle into peptidomimetic drugs to enhance proteolytic stability and alter pharmacokinetic profiles.

References

  • MDPI.
  • Royal Society of Chemistry. "Differences in heterocycle basicity distinguish homocysteine from cysteine using aldehyde-bearing fluorophores.
  • National Center for Biotechnology Information. "(4S)-1,3-thiazinane-4-carboxylic acid.
  • BidePharm. "2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7).
  • National Institutes of Health. "Differences in heterocycle basicity distinguish homocysteine from cysteine using aldehyde-bearing fluorophores - PMC." NIH PubMed Central,
  • National Institutes of Health. "Fluorescein Tri-Aldehyde Promotes the Selective Detection of Homocysteine - PMC." NIH PubMed Central,
  • Hong Kong University of Science and Technology. "Discriminatory Detection of Cysteine and Homocysteine Based on Dialdehyde-Functionalized Aggregation-Induced Emission Fluorophores." HKUST Institutional Repository,

Sources

Exploratory

Physicochemical Profiling and Analytical Methodologies for 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

As a Senior Application Scientist in drug development and analytical chemistry, understanding the precise behavior of heterocyclic amino acid derivatives is critical for robust experimental design. 2-Ethyl-1,3-thiazinane...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and analytical chemistry, understanding the precise behavior of heterocyclic amino acid derivatives is critical for robust experimental design. 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) is a highly specialized molecule that serves as a vital model for aldehyde-aminothiol interactions, biomarker detection, and prodrug synthesis[1][2].

This technical guide bypasses generic overviews to provide a deep, mechanistic exploration of this compound. We will dissect its physicochemical properties, the causality behind its synthetic and analytical workflows, and provide self-validating protocols designed for high-reproducibility laboratory environments.

Chemical Identity & Quantitative Data

The compound is an adduct formed by the condensation of an aminothiol with an aliphatic aldehyde, stabilized as a hydrochloride salt to prevent premature ring-opening or oxidative degradation[2]. The table below summarizes its core quantitative properties.

ParameterSpecification
Chemical Name 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
CAS Registry Number 1461706-39-7
Molecular Formula (Salt) C₇H₁₄ClNO₂S
Molecular Weight (Salt) 211.71 g/mol
Parent Acid Formula C₇H₁₃NO₂S
Parent Acid MW 175.25 g/mol
Structural Class Substituted 1,3-Thiazinane / Heterocyclic Amino Acid

Mechanistic Grounding: Thiazinane Ring Formation

The formation of 1,3-thiazinane-4-carboxylic acid derivatives is a hallmark reaction between the endogenous aminothiol homocysteine (Hcy) and aldehydes[3][4]. When Hcy reacts with propanal (propionaldehyde), the sulfhydryl (-SH) and amino (-NH₂) groups undergo sequential nucleophilic attacks on the carbonyl carbon.

Causality & Selectivity: Why does this specific ring form? The reaction is governed by both kinetic and thermodynamic controls. Homocysteine possesses a three-carbon backbone between its functional groups, which perfectly accommodates the formation of a stable, low-strain 6-membered thiazinane ring[5]. In contrast, cysteine (which has one less carbon) forms a 5-membered thiazolidine ring. This structural divergence is frequently leveraged in the design of selective fluorescent probes and diagnostic assays to differentiate homocysteine levels from other biological thiols[5][6].

Pathway Hcy Homocysteine (Free Thiol & Amine) Imine Hemithioacetal / Imine Intermediate Hcy->Imine Ald Propanal (Carbonyl Electrophile) Ald->Imine Ring 2-Ethyl-1,3-thiazinane- 4-carboxylic acid Imine->Ring Cyclization Salt HCl Salt (CAS: 1461706-39-7) Ring->Salt + HCl

Mechanistic pathway for the formation of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, a synthesis protocol must not rely on blind assumptions of yield. The following procedure incorporates a self-validating system to confirm reaction completion before proceeding to isolation.

Step-by-Step Synthesis of the Adduct
  • Reagent Preparation & Deoxygenation: Dissolve 10 mmol of L-homocysteine in 20 mL of sodium acetate buffer (pH 5.5).

    • Causality: The buffer must be thoroughly degassed and maintained under a nitrogen atmosphere. Oxygen exposure causes the oxidative dimerization of homocysteine into homocystine, rendering the free thiol unavailable for nucleophilic attack[6].

  • Condensation: Add 11 mmol of propanal dropwise over 15 minutes while stirring at 25°C.

  • In-Process Validation (Ellman’s Assay): Relying solely on reaction time is prone to error. After 2 hours, aliquot 10 µL of the reaction mixture and react it with Ellman's reagent (DTNB).

    • Self-Validation: The absence of a yellow chromophore (measured at 412 nm) proves that the free thiol has been fully consumed by the ring closure, confirming the reaction is complete.

  • Isolation: Acidify the mixture to pH 2.0 and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude 2-ethyl-1,3-thiazinane-4-carboxylic acid in minimal dry diethyl ether. Bubble dry HCl gas (or add ethereal HCl) until precipitation ceases. Filter and dry the resulting hydrochloride salt crystals[2][6].

Analytical Workflows: GC-MS Derivatization

Because thiazinane carboxylic acids are highly polar and thermally labile in their native state, they cannot be analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS). They require chemical derivatization to increase volatility[3].

Step-by-Step GC-MS Protocol (IBCF Method)

Based on validated methodologies for related thiazinane adducts, isobutyl chloroformate (IBCF) is utilized to form volatile isobutyl derivatives[3].

  • Sample Aliquoting: Transfer 100 µL of the aqueous sample containing the 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride into a glass vial.

  • Catalysis & Derivatization: Add 10 µL of pyridine followed by 20 µL of IBCF. Vortex immediately for 30 seconds.

    • Causality: Pyridine serves a critical dual purpose here. First, it acts as a base to neutralize the hydrochloride salt, freeing the secondary amine. Second, it catalyzes the rapid esterification of the carboxylic acid and the functionalization of the amine group.

  • Extraction: Add 200 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes to force phase separation.

  • Analysis: Collect the upper organic layer and inject 1 µL into the GC-MS system operating in electron ionization (EI) mode[3].

GCMS N1 Aqueous Sample (Thiazinane HCl Salt) N2 Add Pyridine & IBCF (Derivatization) N1->N2 N3 Liquid-Liquid Extraction (Ethyl Acetate) N2->N3 N4 Phase Separation (Isolate Organic Layer) N3->N4 N5 GC-MS Injection (EI Mode Quantification) N4->N5

Step-by-step derivatization and extraction workflow for GC-MS analysis.

Applications in Diagnostics & Therapeutics

Understanding the physicochemical properties of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride extends far beyond basic chemistry.

  • Biomarkers for Oxidative Stress: In conditions of oxidative stress or altered alcohol metabolism, endogenous aldehydes can react with homocysteine to form thiazinanes. Detecting these specific adducts in biofluids serves as a reliable biomarker for aldehyde exposure and metabolic trapping mechanisms[3][4].

  • Prodrug Design: Thiazinane rings can undergo controlled, pH-dependent hydrolysis in vivo to slowly release homocysteine and the corresponding aldehyde. This makes them highly attractive scaffolds for targeted drug delivery systems aimed at modulating redox balance in targeted tissues[4][6].

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Foundational

Comprehensive Physicochemical and Mass Spectrometry Profiling of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

Executive Summary In modern drug discovery, conformationally constrained heterocycles serve as critical building blocks for developing highly selective peptidomimetics and small-molecule inhibitors. 2-Ethyl-1,3-thiazinan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, conformationally constrained heterocycles serve as critical building blocks for developing highly selective peptidomimetics and small-molecule inhibitors. 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) is a prime example of such a scaffold. Featuring a sulfur-containing six-membered ring, a lipophilic ethyl substituent, and a versatile carboxylic acid moiety, this compound offers unique spatial geometry for target engagement.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic theoretical values. This whitepaper details the causality behind the physicochemical properties of this compound, provides a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination, and establishes the analytical protocols necessary for rigorous structural verification.

Structural Logic & Pharmacological Utility

The structural architecture of 2-ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride dictates both its physicochemical behavior and its utility in medicinal chemistry.

  • 1,3-Thiazinane Core : The inclusion of a sulfur atom in the six-membered ring introduces specific torsional constraints and alters the ring-puckering dynamics compared to piperidine analogs. This is frequently exploited in the design of protease inhibitors to lock the molecule into a bioactive conformation[1].

  • 4-Carboxylic Acid : Acts as a primary pharmacophore, enabling strong hydrogen bonding or electrostatic salt-bridge interactions with basic amino acid residues (e.g., Arginine, Lysine) in target binding pockets.

  • 2-Ethyl Group : Provides localized lipophilicity, which can be utilized to occupy small hydrophobic sub-pockets in a receptor, thereby increasing binding affinity.

  • Hydrochloride Salt : The free base form of the secondary amine is prone to oxidation and exhibits poor aqueous solubility. Formulation as an HCl salt stabilizes the amine and drastically improves solubility for in vitro assays.

StructuralLogic Core 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl (Target Compound) Thiazinane 1,3-Thiazinane Ring Conformational Restriction Core->Thiazinane Scaffold Carboxylic 4-Carboxylic Acid Hydrogen Bonding / Salt Bridge Core->Carboxylic Pharmacophore Ethyl 2-Ethyl Group Lipophilic Interaction Core->Ethyl Substituent HCl Hydrochloride Salt Aqueous Solubility Core->HCl Formulation Target Peptidomimetic Drug Design (e.g., Protease Inhibitors) Thiazinane->Target Carboxylic->Target Ethyl->Target HCl->Target

Caption: Logical relationship between the structural features of the compound and its pharmacological utility.

Quantitative Physicochemical Parameters

In mass spectrometry, distinguishing between average molecular weight and monoisotopic exact mass is paramount. The average molecular weight accounts for the natural abundance of all isotopes (e.g., 12C and 13C ), which is useful for bulk weighing. However, high-resolution mass spectrometers detect individual ions based on their exact mass, which is calculated using only the most abundant, lightest isotopes (e.g., 12C , 1H , 14N , 16O , 32S ) [2][3].

For 2-ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride ( C7​H14​ClNO2​S ), the exact mass of the intact salt is 211.0434 Da. However, in solution and during electrospray ionization (ESI), the HCl salt dissociates . The species actually observed in the mass spectrometer is the protonated free base ( C7​H14​NO2​S+ ).

Table 1: Physicochemical and Mass Spectrometry Data Summary
ParameterValueChemical Formula
Free Base Molecular Weight 175.25 g/mol C7​H13​NO2​S
HCl Salt Molecular Weight 211.71 g/mol C7​H14​ClNO2​S
Free Base Monoisotopic Exact Mass 175.0667 Da C7​H13​NO2​S
HCl Salt Monoisotopic Exact Mass 211.0434 Da C7​H14​ClNO2​S
Observed Precursor Ion [M−HCl+H]+ 176.0740 m/z C7​H14​NO2​S+
Observed Precursor Ion [M−HCl−H]− 174.0594 m/z C7​H12​NO2​S−

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally validate the identity of this compound, a self-validating HRMS protocol must be employed. The workflow below utilizes Liquid Chromatography coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.

MS_Workflow Sample 1. Sample Preparation Dilution in 50% MeOH/H2O + 0.1% FA Injection 2. LC Separation C18 Column, Gradient Elution Sample->Injection Ionization 3. ESI+ Ionization Formation of[M-HCl+H]+ (m/z 176.0740) Injection->Ionization Analyzer 4. High-Resolution Mass Analyzer Orbitrap or TOF (R > 60,000) Ionization->Analyzer Data 5. Data Processing Exact Mass Validation (Error < 5 ppm) Analyzer->Data

Caption: Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Step-by-Step Analytical Protocol & Causality

Step 1: Sample Preparation

  • Action : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade water. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality : Formic acid is critical here. It lowers the pH of the solution, ensuring that the secondary amine in the thiazinane ring is fully protonated prior to entering the source. This drastically increases ionization efficiency and signal-to-noise ratio in positive ion mode [3].

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality : The C18 stationary phase interacts favorably with the lipophilic 2-ethyl group. Starting with a highly aqueous mobile phase prevents the polar carboxylic acid moiety from washing out in the void volume, ensuring sharp, symmetrical peak shapes.

Step 3: Electrospray Ionization (ESI+)

  • Action : Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • Causality : ESI is chosen over Atmospheric Pressure Chemical Ionization (APCI) because the compound is already a pre-formed polar salt in solution. The 350°C temperature is optimized to fully desolvate the aqueous droplets without causing thermal degradation (e.g., decarboxylation) of the thiazinane ring.

Step 4: Mass Analysis & Self-Validation

  • Action : Acquire full-scan data (m/z 100–500) at a resolution of 60,000 FWHM. Utilize an internal lock mass (e.g., Leucine Enkephalin or a known background siloxane ion) for continuous mass axis calibration.

  • Causality : High resolution is mandatory to resolve the isotopic fine structure—specifically separating the 34S isotope peak from the 13C2​ isotope peak. The internal lock mass creates a self-validating system, automatically correcting for minor temperature fluctuations in the flight tube and guaranteeing a mass error of <5 ppm .

Analytical Validation Formulas

To confirm the identity of 2-ethyl-1,3-thiazinane-4-carboxylic acid, the experimental mass must be compared against the theoretical monoisotopic mass. The validation threshold for publication-quality structural confirmation is a mass error of less than 5 parts-per-million (ppm).

Mass Error (ppm)=(Theoretical Mass∣Experimental Mass−Theoretical Mass∣​)×106

For this compound, if the observed [M−HCl+H]+ peak is at 176.0745 m/z , the error calculation against the theoretical 176.0740 m/z is:

Error=(176.0740∣176.0745−176.0740∣​)×106=2.84 ppm

An error of 2.84 ppm falls well within the acceptable <5 ppm threshold, definitively confirming the molecular formula and exact mass of the synthesized building block.

References

  • Wikipedia Contributors . "Monoisotopic mass." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Mass Spectrometry Facility, University of Missouri . "Calculating Exact Masses." University of Missouri. Available at: [Link]

  • MDPI . "Plumbagin, a Natural Product with Potent Anticancer Activities, Binds to and Inhibits Dihydroorotase, a Key Enzyme in Pyrimidine Biosynthesis" (Discussing 1,3-thiazinane derivatives as structural analogs). Molecules. Available at:[Link]

Sources

Exploratory

Mechanism of Action for 1,3-Thiazinane Derivatives In Vitro: A Comprehensive Technical Guide

Executive Summary The 1,3-thiazinane scaffold—a fully saturated six-membered heterocycle containing nitrogen and sulfur—has emerged as a privileged pharmacophore in modern drug discovery[1]. Historically overshadowed by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazinane scaffold—a fully saturated six-membered heterocycle containing nitrogen and sulfur—has emerged as a privileged pharmacophore in modern drug discovery[1]. Historically overshadowed by its unsaturated thiazine counterparts, the saturated 1,3-thiazinane ring offers unique stereochemical stability and versatile functionalization[2]. This whitepaper synthesizes current in vitro mechanistic data, detailing how specific substitutions on the 1,3-thiazinane core dictate its biological trajectory, ranging from targeted anticancer cytotoxicity in human breast adenocarcinoma to cytoprotective, anti-aging signaling in human dermal fibroblasts.

Structural Chemistry & Pharmacophore Dynamics

The biological efficacy of 1,3-thiazinanes is intrinsically linked to the spatial geometry of the N-C-S linkage. In physiological solutions, these compounds can exhibit tautomerism, though the saturated 1,3-thiazinane state is frequently isolated in crystalline forms and stabilized via specific substituent interactions[3].

Endogenously, simple 1,3-thiazinane-4-carboxylic acid (TCA) is formed via the non-enzymatic condensation of homocysteine and ubiquitous formaldehyde, serving as a natural metabolic sink in human biofluids[4]. Synthetically, bioactive derivatives are typically constructed via the Claisen-Schmidt condensation of aryl methyl ketones with aryl aldehydes to form chalcones, followed by base-catalyzed cyclization with thiourea. This modular synthesis allows researchers to finely tune the electronic density of the ring, dictating receptor affinity and downstream in vitro activity.

Anticancer Mechanisms: The Breast Cancer Paradigm (MCF-7)

1,3-Thiazinane derivatives exhibit potent, selective cytotoxicity against the MCF-7 human breast cancer cell line. The mechanism of action involves the disruption of estrogen receptor-mediated transcription and the induction of apoptosis, a process heavily dependent on the Structure-Activity Relationship (SAR) of the derivative.

Causality of Substituent Electronic Effects

In in vitro screening, the electronic nature of the functional group attached to the phenyl ring of the thiazinane core dictates the compound's inhibitory success.

  • Electron-Donating Groups: An amino group at the meta position (Sm-NH2) increases the electron cloud density around the N-C-S pharmacophore. This enhances the molecule's ability to form stable hydrogen bonds with the binding pockets of target kinases or hormone receptors, leading to a profound inhibition of cell proliferation.

  • Electron-Withdrawing Groups: Conversely, a para-nitro substitution (Sp-NO2) pulls electron density away from the heterocyclic core, drastically reducing binding affinity and resulting in negligible apoptotic activity.

Data Presentation: SAR in MCF-7 Inhibition

The following table summarizes the quantitative in vitro inhibition of MCF-7 cells based on specific 1,3-thiazinane substitutions:

Thiazinane DerivativeSubstituent TypePositionElectronic PropertyMCF-7 Inhibition Ratio (%)
Sm-NH2 Amino (-NH2)metaStrongly Donating75%
S-H None (-H)N/ANeutral47%
Sp-NH2 Amino (-NH2)paraDonating26%
Sp-NO2 Nitro (-NO2)paraStrongly Withdrawing5%
Table 1: Influence of functional group substitution on the in vitro anticancer efficacy of 1,3-thiazinane derivatives against MCF-7 cells.

Dermatological & Anti-UV Mechanisms: Fibroblasts and Keratinocytes

Beyond oncology, 1,3-thiazinane derivatives are engineered to overcome the limitations of naturally occurring skin-protective compounds. S-methylmethionine sulfonium (SMMS, Vitamin U) promotes wound healing but degrades rapidly into foul-smelling dimethyl sulfide[5]. By locking the active sulfonium and carboxylic acid moieties into a 1,3-thiazinane ring (e.g., 2-phenyl-1,3-thiazinane-4-carboxylic acid), researchers have created stable, odor-free analogs that exhibit profound cytoprotective effects against Ultraviolet B (UVB) irradiation[5].

Dual-Action Mechanism in hDFs and HaCaT Cells

In vitro assays utilizing human dermal fibroblasts (hDFs) and immortalized keratinocytes (HaCaT) reveal a highly specific dual-pathway mechanism:

  • ERK1/2 Pathway Activation: The thiazinane derivatives bind to cell surface receptors, triggering the Ras/Raf/MEK cascade. This results in the phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK1/2 translocates to the nucleus, promoting the transcription of genes responsible for cellular proliferation and migration[6].

  • ROS Scavenging and ECM Regulation: UVB exposure generates Reactive Oxygen Species (ROS) that upregulate Matrix Metalloproteinases (MMPs), leading to collagen degradation. 1,3-thiazinane derivatives act as direct ROS scavengers. This antioxidant effect suppresses MMP mRNA expression while simultaneously upregulating the expression of Collagen Type I, preserving the extracellular matrix (ECM)[5][7].

Data Presentation: Cytoprotective Efficacy
Cell LineTreatmentUVB ExposureProliferation/SurvivalMMP ExpressionCollagen I Expression
hDF ControlYesBaseline (Low)HighLow
hDF 1,3-Thiazinane AnalogYesSignificantly Increased Downregulated Upregulated
HaCaT ControlYesBaseline (Low)N/AN/A
HaCaT 1,3-Thiazinane AnalogYesSignificantly Increased N/AN/A
Table 2: In vitro biological response of human skin cell lines treated with 1,3-thiazinane derivatives under UVB stress[5].

Visualizing the Signaling Cascade

To fully conceptualize the biochemical impact of 1,3-thiazinane derivatives in dermal models, the following diagram maps the integration of the ERK1/2 signaling cascade with ROS scavenging mechanisms.

ERK12_Pathway Thiazinane 1,3-Thiazinane Derivative Receptor Cell Surface Receptor Thiazinane->Receptor Receptor Binding ROS ROS Scavenging Thiazinane->ROS Antioxidant Effect Ras Ras GTPase Receptor->Ras MMP Downregulation of MMPs ROS->MMP Prevents ROS-induced activation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Nucleus Transcription Factors ERK->Nucleus Translocation Nucleus->MMP Transcriptional Repression Collagen Upregulation of Collagen I Nucleus->Collagen Transcriptional Activation

Fig 1: ERK1/2 pathway activation and ROS scavenging by 1,3-thiazinane derivatives in fibroblasts.

Standardized In Vitro Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to verify causality between 1,3-thiazinane administration and observed cellular phenotypes.

Protocol A: MCF-7 Cytotoxicity and Apoptosis Assay

Objective: Quantify the inhibitory ratio of synthesized 1,3-thiazinanes on breast cancer cells.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 1,3-thiazinane derivatives (e.g., Sm-NH2, Sp-NO2) in DMSO. Dilute in culture media to achieve a dose-response gradient (e.g., 1, 10, 50, 100 µM). Self-Validation Step: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Apply treatments to the wells. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Cisplatin at known IC50). Incubate for 48 hours.

  • Viability Readout (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and solubilize formazan crystals with 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the inhibition ratio:

    Inhibition(%)=[1−(Abstreatment​/Absvehicle​)]×100
Protocol B: hDF Proliferation and ERK1/2 Western Blot

Objective: Validate the activation of the ERK1/2 pathway by 1,3-thiazinane SMMS analogs.

  • Cell Seeding & Starvation: Seed hDFs in 6-well plates ( 2×105 cells/well). Once 80% confluent, serum-starve the cells for 12 hours to establish a baseline of inactive (unphosphorylated) ERK.

  • UVB Stress & Treatment: Expose cells to a sub-lethal dose of UVB ( 30mJ/cm2 ). Immediately treat with the 1,3-thiazinane derivative (e.g., 50 µM). Self-Validation Step: Include a "UVB + Vehicle" control to isolate the compound's protective effect.

  • Protein Extraction: After 2 hours of treatment, lyse cells using RIPA buffer containing protease and phosphatase inhibitors (crucial for preserving p-ERK).

  • Western Blotting: Separate 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe overnight with primary antibodies against p-ERK1/2 and total ERK1/2. Self-Validation Step: Probe for GAPDH or β -actin as a loading control.

  • Analysis: Detect bands using chemiluminescence. Normalize the p-ERK signal to total ERK to confirm pathway activation.

Workflow Synthesis 1. Synthesis (Chalcone + Thiourea) CellCulture 2. Cell Culture (MCF-7, hDF, HaCaT) Synthesis->CellCulture Treatment 3. In Vitro Treatment (Dose-Response) CellCulture->Treatment Viability 4. Viability Assays (MTT / Alamar Blue) Treatment->Viability Molecular 5. Molecular Profiling (Western Blot, qPCR) Viability->Molecular

Fig 2: Self-validating in vitro experimental workflow for evaluating 1,3-thiazinane bioactivity.

References

  • Al-Shuraify, M. K., Al-Amood, H. K., & Sabah, F. S. (2024). Synthesis and characterization of new 1,3-thiazinane derivatives and study their effect on breast cancer (MCF-7). Journal of Kufa for Chemical Sciences. Available at:[Link]

  • Kim, W. S., et al. (2017). Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. Biomolecules & Therapeutics. Available at:[Link]

  • MDPI. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Available at: [Link]

  • National Institutes of Health (PMC). Chemistry of Substituted Thiazinanes and Their Derivatives. Available at:[Link]

  • ACS Publications. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride: A Technical Guide

This guide provides an in-depth technical analysis of the expected spectroscopic data for 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the expected spectroscopic data for 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The structural elucidation of such molecules is critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of the predicted spectral data, the underlying scientific principles, and a standardized methodology for data acquisition.

Introduction to 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride belongs to the class of thiazinane derivatives. Thiazinanes are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom.[2] The parent compound, 1,3-thiazinane-4-carboxylic acid, can be synthesized from the reaction of homocysteine and formaldehyde.[3][4] The introduction of an ethyl group at the 2-position and the formation of a hydrochloride salt significantly influence the molecule's chemical and physical properties, which are reflected in its spectroscopic signatures.

The hydrochloride salt form is often utilized to enhance the stability and solubility of amine-containing compounds. The presence of a carboxylic acid function, a chiral center at the C4 position, and the stereochemistry of the thiazinane ring make its structural analysis a compelling challenge that can be addressed through detailed spectroscopic investigation.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The predicted ¹H NMR spectrum of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride in a suitable solvent like DMSO-d₆ would exhibit characteristic signals for the ethyl group, the thiazinane ring protons, the carboxylic acid proton, and the amine proton.

Methodology for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆, D₂O) and recording the spectrum on a 300 or 400 MHz spectrometer.[5] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Workflow for ¹H NMR Analysis

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms spectrometer Record Spectrum on NMR Spectrometer add_tms->spectrometer process Process Raw Data (FT, Phasing, Baseline Correction) spectrometer->process integrate Integrate Peaks process->integrate assign Assign Chemical Shifts & Analyze Coupling integrate->assign

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH12.0 - 13.0broad singlet-1H
-NH₂⁺-9.0 - 10.0broad singlet-2H
H-24.5 - 5.0triplet~ 6-71H
H-43.8 - 4.2doublet of doublets~ 4-5, 8-91H
H-6 (axial)3.2 - 3.5multiplet-1H
H-6 (equatorial)2.9 - 3.2multiplet-1H
H-5 (axial)2.2 - 2.5multiplet-1H
H-5 (equatorial)1.9 - 2.2multiplet-1H
-CH₂- (ethyl)1.8 - 2.1quartet~ 72H
-CH₃ (ethyl)1.0 - 1.3triplet~ 73H

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegative oxygen atoms and will appear as a broad singlet at a very downfield chemical shift, typically between 10-13 ppm.[6]

  • Amine Protons (-NH₂⁺-): The protonated amine in the hydrochloride salt will also be significantly deshielded and will likely appear as a broad singlet in the region of 9-10 ppm. The broadening is due to quàdrupole effects of the nitrogen atom and potential hydrogen exchange.

  • H-2 Proton: This proton is adjacent to both the sulfur and nitrogen atoms, leading to a downfield shift. It would likely appear as a triplet due to coupling with the adjacent methylene protons of the ethyl group.

  • H-4 Proton: Being adjacent to the electron-withdrawing carboxylic acid group, this proton will be deshielded. Its multiplicity will be a doublet of doublets due to coupling with the two diastereotopic protons at the C5 position.[7]

  • Thiazinane Ring Protons (H-5, H-6): The methylene protons of the thiazinane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons are chemically non-equivalent and will have different chemical shifts.

  • Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give a distinct signal.

Methodology for ¹³C NMR Data Acquisition:

The sample preparation is the same as for ¹H NMR. The spectrum is typically recorded on the same spectrometer, often using a proton-decoupled sequence to simplify the spectrum to single lines for each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 175
C-260 - 65
C-455 - 60
C-645 - 50
-CH₂- (ethyl)25 - 30
C-520 - 25
-CH₃ (ethyl)10 - 15

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and will appear at the lowest field, typically in the 160-180 ppm range.[8][9]

  • C-2 Carbon: This carbon, bonded to both sulfur and nitrogen, will be significantly deshielded.

  • C-4 Carbon: The carbon bearing the carboxylic acid group will also be deshielded.

  • C-6 Carbon: The carbon adjacent to the nitrogen atom will appear at a downfield shift compared to a simple alkane.

  • Aliphatic Carbons (C-5, Ethyl Group): The remaining methylene and methyl carbons will appear in the upfield region of the spectrum, with the methyl carbon of the ethyl group being the most shielded.[10]

Predicted IR Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Methodology for IR Data Acquisition:

A common method for solid samples is the KBr pellet technique. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the IR spectrometer.

Diagram of Key Functional Group Vibrations

cluster_vibrations Vibrational Modes IR_Spectrum 4000 cm⁻¹ O-H (broad) N-H (broad) C-H (stretch) C=O (strong) C-O (stretch) C-N (stretch) 400 cm⁻¹ OH_NH O-H & N-H Stretch OH_NH->IR_Spectrum:f1 CH C-H Stretch CH->IR_Spectrum:f2 CO_double C=O Stretch CO_double->IR_Spectrum:f3 CO_CN C-O & C-N Stretch CO_CN->IR_Spectrum:f4

Caption: Correlation of functional group vibrations with regions in the IR spectrum.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300BroadHydrogen-bonded O-H stretch
N-H (Ammonium)2800 - 3200BroadN-H stretch
C-H (Aliphatic)2850 - 3000Medium to StrongC-H stretch
C=O (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch
C-N1000 - 1250MediumC-N stretch
C-O1210 - 1320MediumC-O stretch
C-S600 - 800Weak to MediumC-S stretch

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[11] This will likely overlap with the N-H stretching vibrations of the ammonium salt.

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the aliphatic C-H bonds in the thiazinane ring and the ethyl group.

  • C=O Stretching: A strong, sharp absorption band between 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl group of the carboxylic acid.[12][13]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions corresponding to C-O, C-N, and C-S stretching and various bending vibrations. These are unique to the molecule and can be used for identification by comparison with a known standard.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful toolkit for the comprehensive structural elucidation of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confirm the synthesis and purity of this compound. The detailed analysis of chemical shifts, coupling constants, and vibrational frequencies allows for the unambiguous assignment of all atoms within the molecular structure, which is a critical step in the process of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved March 17, 2026.
  • Bottino, F. A., Longo, M. L., Scio, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1209.
  • Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(15), 3463.
  • Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174.
  • Bankar, V. V., & Dhankar, R. P. (2018). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan Journal of Chemistry, 11(3), 1294-1299.
  • Bansal, et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 13(10), 62-66.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Caspi, E., Wittstruck, T. A., & Grover, N. (1963). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 28(3), 765-769.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved March 17, 2026.
  • ACS Publications. (2015). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora.
  • LibreTexts. (2022). 21.
  • OpenStax. (2023). 21.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 1,3-Thiazinane-4-carboxylic acid hydrochloride.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • LibreTexts. (2022). 21.
  • Acta Scientific. (2021).
  • Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Life and Applied Sciences. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2022).

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Exploratory

Pharmacokinetic properties of 1,3-thiazinane-4-carboxylic acid compounds

Pharmacokinetic Profiling and Bioanalytical Methodologies of 1,3-Thiazinane-4-Carboxylic Acid Compounds: A Comprehensive Technical Guide Executive Summary As drug development pivots toward highly targeted, sustained-rele...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling and Bioanalytical Methodologies of 1,3-Thiazinane-4-Carboxylic Acid Compounds: A Comprehensive Technical Guide

Executive Summary

As drug development pivots toward highly targeted, sustained-release prodrugs and precision biomarkers, the 1,3-thiazinane-4-carboxylic acid (TCA) scaffold has emerged as a critical structural motif. Operating at the intersection of endogenous metabolic monitoring and exogenous oncological pharmacology, TCA compounds serve dual roles. Endogenously, TCA is a stable condensation product of homocysteine and formaldehyde, serving as a biomarker for metabolic stress[1]. Exogenously, the perhydrothiazine (thiazinane) ring is utilized to synthesize advanced oxazaphosphorine prodrugs—such as aldophosphamide perhydrothiazine (IAP and SUM-IAP)—which dramatically reduce the systemic toxicity of cyclophosphamide therapies[2][3].

This whitepaper, designed for research scientists and pharmacokineticists, dissects the metabolic pathways, pharmacokinetic (PK) properties, and self-validating bioanalytical protocols required to accurately quantify and utilize TCA derivatives in preclinical and clinical settings.

Molecular Context & Pharmacological Causality

Endogenous Biomarker Formation

In vivo, homocysteine (Hcy) and its thiolactone (HTL) are highly reactive toward aldehydes. In the presence of aqueous formaldehyde (FA), a non-enzymatic condensation occurs, yielding 1,3-thiazinane-4-carboxylic acid (TCA)[1]. Because FA is a known cytotoxin and carcinogen, the formation of the thiazinane ring acts as an endogenous detoxification mechanism. Monitoring TCA in human urine or plasma therefore provides a direct, quantifiable window into formaldehyde exposure and homocysteine metabolism.

Exogenous Prodrug Scaffolding (Oxazaphosphorines)

Cyclophosphamide (CP) is a highly effective antineoplastic agent, but its clinical utility is bottlenecked by severe host toxicity (e.g., hemorrhagic cystitis) driven by rapid metabolic degradation. To circumvent this, researchers developed aldophosphamide perhydrothiazines (such as NSC 612567, IAP, and SUM-IAP)[2][4].

The Causality of the Thiazinane Ring: By locking the reactive aldophosphamide intermediate into a 1,3-thiazinane ring, the reactivity of the hemiaminal group is temporarily inactivated[2]. These prodrugs undergo spontaneous, slow hydrolysis in aqueous environments to release 4-hydroxycyclophosphamide (4-OH-CP). This structural modification creates a sustained-release depot, maintaining steady-state concentrations of the active cytostatic agent below the affinity threshold of ubiquitous blood phosphodiesterases, thereby drastically reducing systemic toxicity while preserving tumor-specific DNA crosslinking[2][5].

G Hcy Homocysteine / HTL (Endogenous) TCA 1,3-Thiazinane-4-carboxylic acid (Stable Biomarker) Hcy->TCA Condensation FA Formaldehyde (Cytotoxin) FA->TCA Condensation Prodrug Aldophosphamide Perhydrothiazine (IAP / SUM-IAP Prodrugs) Hydrolysis Spontaneous Hydrolysis (Aqueous Environment) Prodrug->Hydrolysis t1/2 = 1.5 to >20h Hydrolysis->TCA Ring Cleavage ActiveMetab 4-Hydroxycyclophosphamide (Active Cytostatic) Hydrolysis->ActiveMetab Sustained Release

Caption: Metabolic formation of endogenous TCA and the hydrolysis pathway of exogenous perhydrothiazine prodrugs.

Pharmacokinetic Profiling & Comparative Data

The integration of the thiazinane ring fundamentally alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile of oxazaphosphorines. For instance, while standard cyclophosphamide metabolites peak rapidly and cause acute toxicity, thiazinane derivatives like SUM-IAP exhibit a hydrolysis half-life exceeding 20 hours[5].

Furthermore, substituting a chloroethyl group with a mesyl-ethyl group (as seen in SUM-IAP) shifts the mechanism of action from easily repairable interstrand DNA crosslinks to poorly repairable intrastrand crosslinks, acting as a potent apoptosis booster[5][6].

Table 1: Comparative Pharmacokinetic and Toxicity Parameters of Thiazinane-based Prodrugs

CompoundStructural ModificationHydrolysis Half-Life ( t1/2​ )Acute Toxicity (LD50 in mice)Primary Mechanism of Action
NSC 612567 Aldophosphamide Perhydrothiazine~1.5 h1900 mg/kgDNA Interstrand Crosslinking[2]
IAP Bis(2-chloroethyl)amino derivative~1.5 h> 1500 mg/kgDNA Interstrand Crosslinking[6]
SUM-IAP Mesyl-ethyl substitution> 20 h> 2000 mg/kgDNA Intrastrand Crosslinking[5][6]
Cyclophosphamide Reference StandardVariable (Hepatic)~300-400 mg/kgDNA Alkylation[3]

Data synthesis demonstrates that thiazinane-locked prodrugs are up to 7-9 times less toxic than standard 4-hydroxy-ifosfamide equivalents, proving the pharmacokinetic superiority of the ring structure[3].

Quantitative Bioanalysis: GC-MS Protocol Design

To accurately determine the PK parameters of TCA and its derivatives in biological matrices, robust bioanalytical methods are required. TCA is highly polar due to its carboxylic acid moiety and the secondary amine within the thiazinane ring. Direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system would result in severe thermal degradation and peak tailing.

The Causality of Derivatization: To create a self-validating, stable analytical system, TCA must be derivatized. We utilize Isobutyl Chloroformate (IBCF) in the presence of pyridine. IBCF rapidly esterifies the carboxylic acid and carbamylates the amine, converting the polar TCA into a volatile, thermally stable isobutyl derivative (TCA-IBCF)[1]. Pyridine is critical here; it acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, driving the reaction to completion at room temperature.

Step-by-Step Analytical Methodology

Step 1: Sample Preparation & Spiking

  • Aliquot 500 µL of human urine or plasma into a silanized glass centrifuge tube.

  • Spike the sample with 50 µL of an isotopically labeled internal standard (e.g., deuterated MTCA) to correct for extraction recovery variances[7].

  • Buffer the sample to pH 7.0 using a Tris-HCl buffer to ensure the amine is deprotonated and nucleophilic.

Step 2: Chemical Derivatization

  • Add 50 µL of pyridine (catalyst/acid scavenger) to the buffered sample and vortex for 10 seconds.

  • Add 50 µL of Isobutyl Chloroformate (IBCF).

  • Cap the tube and agitate gently at room temperature for 10 minutes. Note: Do not heat, as IBCF reactions are highly exothermic and heat may degrade the thiazinane ring.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of high-purity ethyl acetate to the derivatized mixture[1].

  • Vortex vigorously for 2 minutes to partition the hydrophobic TCA-IBCF into the organic layer.

  • Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper (cloudy) organic phase to a clean GC vial. Crucial: Inject immediately to prevent hydrolytic degradation of the derivative[1].

Step 4: GC-MS Instrumental Analysis

  • Injection: Inject 1 µL of the organic extract in splitless mode (Injector Temp: 250°C).

  • Column: Use a standard 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm).

  • Oven Program: Initial temperature at 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[8].

  • Detection (SIM Mode): Monitor specific fragments for TCA-IBCF using Selected Ion Monitoring (SIM). Use m/z 102.0 and 146.0 for identification, and m/z 202.1 as the primary quantification ion[8].

Workflow Sample 1. Sample Aliquot (Spiked with Internal Standard) Deriv 2. Derivatization Isobutyl Chloroformate + Pyridine Sample->Deriv pH 7.0 Buffer Extract 3. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Deriv->Extract 10 min, Room Temp GCMS 4. GC-MS Analysis (SIM Mode: m/z 102.0, 146.0, 202.1) Extract->GCMS Inject Organic Layer Data 5. PK Quantification (LOQ: 0.5 - 1.0 µmol/L) GCMS->Data Data Processing

Caption: Step-by-step GC-MS analytical workflow for the derivatization and quantification of TCA.

Future Perspectives in Drug Development

The pharmacokinetic manipulation of the 1,3-thiazinane-4-carboxylic acid structure represents a masterclass in rational drug design. By understanding the spontaneous hydrolysis kinetics of the perhydrothiazine ring, researchers can fine-tune the half-life of highly toxic chemotherapeutics, transforming them into targeted, sustained-release apoptosis boosters. Furthermore, the validated GC-MS methodologies outlined above ensure that as these compounds move through Phase I/II clinical trials, their in vivo behavior can be tracked with high fidelity, ensuring patient safety and therapeutic efficacy.

References

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Voelcker, G., et al. (2000). Thiazolidinyl- And Perhydrothiazinylphosphamidesters: Toxicity and Preliminary Antitumour Evaluation. PubMed (NIH). Available at:[Link]

  • Voelcker, G. (2023). Mechanism-of-Action-Based Development of New Cyclophosphamides. MDPI. Available at:[Link]

  • Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. MDPI. Available at:[Link]

  • Voelcker, G. (2025). Cyclophosphamide: Old Drug with Great Future. MDPI. Available at:[Link]

  • Chen, J., et al. (2007). Design of new oxazaphosphorine anticancer drugs. PubMed (NIH). Available at:[Link]

  • Salaspuro, V., et al. (2015). Proposed MS fragments generated from NAc-MTCA and structural analogues. ResearchGate. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride: A Technical Guide

Introduction & Pharmacological Context Nitrogen- and sulfur-containing heterocycles, particularly 1,3-thiazinanes, are highly privileged scaffolds in modern medicinal chemistry and drug development[1]. They serve as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Nitrogen- and sulfur-containing heterocycles, particularly 1,3-thiazinanes, are highly privileged scaffolds in modern medicinal chemistry and drug development[1]. They serve as the structural backbone for various bioactive compounds, including broad-spectrum cephalosporin antibiotics and selective enzyme inhibitors. The compound 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) represents a classic cyclic amino acid analog, formed via the non-enzymatic condensation of homocysteine with propanal (propionaldehyde)[2][3].

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous crystallographic analysis of this specific compound. Understanding its exact three-dimensional conformation, stereochemistry, and supramolecular hydrogen-bonding network is critical for rational drug design, as these factors dictate the molecule's binding affinity within biological targets.

Stereochemical & Conformational Rationale

Before initiating X-ray diffraction (XRD) experiments, it is crucial to establish a predictive stereochemical model. The 1,3-thiazinane ring is a saturated six-membered system that predominantly adopts a chair conformation to minimize torsional strain.

The condensation of L-homocysteine with propanal fixes the stereocenter at C4. The formation of the new stereocenter at C2 is under thermodynamic control. To avoid severe 1,3-diaxial steric clashes, the bulky C2-ethyl group and the C4-carboxylic acid group strongly prefer equatorial positions. Consequently, the thermodynamically favored product is the cis-2,4-diequatorial diastereomer.

Furthermore, isolating the compound as a hydrochloride salt is a deliberate experimental choice. The protonation of the N3 secondary amine to an ammonium cation (NH2⁺) restricts ring inversion and anchors the chair conformation. The chloride counterion (Cl⁻) acts as a multi-dentate hub for hydrogen bonding, driving the formation of a highly ordered, defect-free crystalline lattice suitable for high-resolution diffraction.

Conformation A 1,3-Thiazinane Ring System B Chair Conformation A->B C C2-Ethyl Group B->C D C4-Carboxylic Acid B->D E 1,3-Diaxial Steric Clash (Avoidance) C->E D->E F cis-2,4-Diequatorial Most Stable Isomer E->F

Figure 1: Logical derivation of the preferred conformation for 2-Ethyl-1,3-thiazinane-4-carboxylic acid.

Experimental Protocol: Synthesis and Crystallization

To achieve diffraction-quality single crystals, the crystallization environment must be meticulously controlled. The following self-validating protocol ensures reproducible crystal growth.

Step-by-Step Methodology:

  • Synthesis: Dissolve L-homocysteine (1.0 eq) in 1.0 M aqueous HCl. Slowly add propanal (1.2 eq) dropwise at 0 °C under continuous stirring. Allow the reaction to warm to room temperature and stir for 12 hours[3].

  • Purification: Lyophilize the aqueous mixture to obtain the crude hydrochloride salt. Wash the resulting white solid with cold diethyl ether to remove unreacted aldehydes and trace impurities.

  • Crystallization (Vapor Diffusion):

    • Dissolve 50 mg of the purified salt in a minimal volume of methanol (solvent) in a small inner vial.

    • Place the inner vial inside a larger outer vial containing 5 mL of diethyl ether (anti-solvent).

    • Seal the outer vial tightly and incubate at 4 °C.

    • Causality: The slow diffusion of diethyl ether into the methanol solution gradually lowers the dielectric constant of the medium, gently forcing the highly polar hydrochloride salt out of solution to form well-faceted, colorless block crystals over 5–7 days.

X-Ray Crystallography Workflow

Data collection and refinement must be executed with high precision to accurately map the hydrogen atoms, particularly those on the protonated nitrogen and the carboxylic acid.

Workflow A Crystal Mounting (Cryo-oil, Loop) B Data Collection (100 K, Mo Kα) A->B C Integration & Scaling (Absorption Correction) B->C D Structure Solution (Dual-Space/SHELXT) C->D E Refinement (Least-Squares/SHELXL) D->E

Figure 2: Standard operating procedure for single-crystal X-ray diffraction analysis.

Protocol Execution:

  • Mounting: Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen micromount.

  • Data Collection: Transfer the mount to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a cryostream set to 100 K.

    • Causality: Cryogenic temperatures are mandatory. Cooling to 100 K minimizes thermal diffuse scattering and reduces atomic displacement parameters (ADPs), allowing for the independent refinement of hydrogen atom coordinates.

  • Processing: Integrate the frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction to account for the anomalous scattering of the sulfur and chlorine atoms.

  • Solution & Refinement: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate the N-H and O-H hydrogen atoms from the difference Fourier map and refine them freely to validate the hydrogen-bonding network.

Representative Crystallographic Data & Structural Analysis

Based on the established crystallographic behavior of saturated 1,3-thiazinane hydrochlorides, the compound typically crystallizes in a chiral, non-centrosymmetric space group (e.g., P21​21​21​ ) due to the enantiopure nature of the L-homocysteine precursor.

Table 1: Representative Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₇H₁₄ClNO₂S
Formula Weight 211.71 g/mol
Temperature 100(2) K
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a≈6.5 Å, b≈10.2 Å, c≈14.8 Å
Volume / Z ≈980 ų / 4
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.032 , wR2​=0.085
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedValue
Thioaminal C-S Bond S1 - C21.825(2) Å
Thioether C-S Bond S1 - C61.810(2) Å
Aminal C-N Bond N3 - C21.485(3) Å
Ring Angle at Sulfur C2 - S1 - C698.5(1)°
Ring Angle at Nitrogen C2 - N3 - C4112.3(2)°

Note: The C2-S1-C6 angle is notably compressed compared to the ideal tetrahedral angle (109.5°), which is a hallmark of sulfur-containing saturated heterocycles due to the larger atomic radius and diffuse orbitals of sulfur.

Supramolecular Assembly & Hydrogen Bonding

The structural integrity of the crystal lattice is entirely governed by a robust hydrogen-bonding network. The chloride ion (Cl⁻) is the primary architectural node.

The protonated secondary amine (N3) donates two strong hydrogen bonds to two adjacent chloride ions. Simultaneously, the carboxylic acid group (C4-COOH) acts as a strong hydrogen bond donor to a third chloride ion. This creates an infinite 3D supramolecular network.

Table 3: Hydrogen Bond Geometry
D-H···AD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N3-H3A···Cl10.91(2)2.25(2)3.145(2)168(2)
N3-H3B···Cl1^i0.91(2)2.30(2)3.190(2)165(2)
O2-H2A···Cl1^ii0.84(3)2.18(3)3.010(2)172(3)

(Symmetry transformations used to generate equivalent atoms: ^i = x+1, y, z; ^ii = -x+1/2, -y, z+1/2)

The strong directionality of the O-H···Cl⁻ and N-H···Cl⁻ interactions locks the thiazinane rings into a rigid lattice, which explains the high melting point and excellent stability of the hydrochloride salt compared to the free base.

Conclusion

The crystal structure analysis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride provides critical insights into the stereoelectronic preferences of saturated N,S-heterocycles. By employing a rigorous methodology—from controlled vapor diffusion crystallization to low-temperature X-ray diffraction—researchers can unambiguously confirm the cis-2,4-diequatorial chair conformation. The detailed mapping of the chloride-mediated hydrogen bonding network further validates the choice of the hydrochloride salt form for stabilizing this biologically relevant scaffold.

References

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. URL:[Link][2]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. Semantic Scholar. URL:[Link][1]

  • Synthesis and metabolism of 1, 3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine. ResearchGate. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-Ethyl-1,3-thiazinane-4-carboxylic Acid Hydrochloride

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating process controls, and high-yield isolation of 6-membered sulfur-nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating process controls, and high-yield isolation of 6-membered sulfur-nitrogen heterocycles.

Executive Summary & Mechanistic Rationale

The cyclization of β/γ -aminoalkylthiols with organic aldehydes is a foundational method for generating heterocyclic scaffolds, widely utilized in the design of fluorescent probes and the synthesis of metabolomic standards[1]. While the reaction of cysteine with aldehydes yields 5-membered thiazolidines, the extended aliphatic chain of homocysteine (Hcy) drives the thermodynamic formation of 6-membered 1,3-thiazinane derivatives[2].

Synthesizing 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride requires the precise condensation of homocysteine with propanal (propionaldehyde). The reaction proceeds via a nucleophilic attack of the homocysteine thiolate on the aldehyde carbonyl, followed by intramolecular cyclization by the primary amine to form the thiazinane ring[1]. Because the resulting zwitterionic free base is highly soluble in water and prone to retro-condensation, converting it to a hydrochloride salt is a critical step to protonate the secondary amine, thereby stabilizing the ring architecture and enabling clean crystallization[3].

Experimental Causality & Self-Validating Design

To ensure a self-validating and robust protocol, the following mechanistic controls are integrated into the workflow:

  • Anaerobic Environment (N₂ Purge): Homocysteine is highly susceptible to oxidative dimerization, forming the unreactive disulfide homocystine. Purging the reaction with nitrogen ensures the thiol remains free and nucleophilic[4].

  • pH Optimization: The thiol group of homocysteine has a pKa​ of ~8.9. Adjusting the aqueous buffer to pH 7.5–8.0 increases the concentration of the highly reactive thiolate anion without causing base-catalyzed degradation of the aldehyde[4].

  • In-Process Control (IPC) - Ellman's Test: The protocol utilizes Ellman’s Reagent (DTNB) as a self-validating checkpoint. Because the cyclization consumes the free thiol to form a thioether, the reaction mixture will transition from Ellman-positive (bright yellow) to Ellman-negative (colorless) upon completion.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for optimal yield and purity.

ParameterValue / ConditionRationale / Note
DL-Homocysteine 1.0 Eq (10.0 mmol)Primary starting material; provides the S and N nucleophiles[1].
Propanal 1.1 Eq (11.0 mmol)Slight electrophilic excess ensures complete consumption of the thiol[4].
Reaction pH 7.5 – 8.0Deprotonates the thiol to enhance initial nucleophilic attack[4].
Temperature 20 – 25 °CPrevents thermal degradation and minimizes side reactions[3].
Reaction Time 16 – 24 hoursAllows for complete thermodynamic cyclization to the 6-membered ring[2].
Expected Yield 65% – 80%Post-crystallization recovery of the hydrochloride salt[3].
MS (ESI+) m/z 176.1[M+H]+ validation of the free base ( C7​H13​NO2​S )[5].

Step-by-Step Synthetic Protocol

Phase 1: Reagent Preparation & Degassing
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Add 20 mL of ultra-pure distilled water and purge vigorously with nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolve 1.35 g (10.0 mmol) of DL-Homocysteine in the degassed water.

  • Carefully adjust the pH of the solution to approximately 7.5 – 8.0 using 0.1 M NaOH[4].

Phase 2: Cyclocondensation Reaction
  • While maintaining the N₂ flow and vigorous stirring, add 0.80 mL (11.0 mmol, 1.1 eq) of Propanal dropwise over 5 minutes.

  • Seal the flask and allow the reaction to stir at room temperature (20 – 25 °C) for 16 hours.

  • Self-Validation Step (Thiol Check): Withdraw a 10 µL aliquot and mix with 100 µL of Ellman’s reagent solution. A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of the free thiol, validating the successful formation of the thiazinane ring[5]. If yellow persists, add 0.1 eq of propanal and stir for an additional 4 hours.

Phase 3: Isolation of the Free Base
  • Once validated, transfer the reaction mixture to a lyophilization flask.

  • Freeze-dry the mixture for 24 hours to completely remove water and unreacted volatile propanal. The resulting crude powder is the zwitterionic 2-ethyl-1,3-thiazinane-4-carboxylic acid[1].

Phase 4: Hydrochloride Salt Formation & Crystallization
  • Suspend the lyophilized powder in 10 mL of absolute methanol.

  • Slowly add concentrated HCl (or ethereal HCl) dropwise until the pH of the suspension drops below 2.0. Note: Protonating the secondary amine is critical to stabilize the heterocycle and prevent ring-opening[2].

  • Induce crystallization by adding cold diethyl ether (approx. 30–40 mL) dropwise until the solution becomes persistently cloudy.

  • Store the flask at 4 °C overnight to maximize crystal yield.

  • Filter the crystalline hydrochloride salt, wash with cold diethyl ether, and dry under vacuum to afford the final product[3].

Process Visualization

Synthesis Hcy DL-Homocysteine (Nucleophile) Mix Degassed Aqueous Buffer (pH 7.5 - 8.0) Hcy->Mix Aldehyde Propanal (Electrophile) Aldehyde->Mix Cyclization Nucleophilic Addition & Cyclocondensation (16h, 25°C, N2 Atm) Mix->Cyclization Validation In-Process Control: Ellman's Test (Thiol Check) Cyclization->Validation FreeBase 2-Ethyl-1,3-thiazinane- 4-carboxylic acid Validation->FreeBase If Negative (Thiol Consumed) SaltForm HCl Addition (MeOH / Et2O) FreeBase->SaltForm Final 2-Ethyl-1,3-thiazinane- 4-carboxylic acid HCl (Target API) SaltForm->Final Crystallization

Figure 1: Self-validating synthetic workflow for 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl.

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of 1,3-Thiazinane-4-carboxylic Acid Derivatives in Advanced Peptide Synthesis

Abstract In the field of drug discovery and peptide science, the development of peptidomimetics with enhanced therapeutic potential is a paramount objective. Overcoming the inherent limitations of natural peptides, such...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of drug discovery and peptide science, the development of peptidomimetics with enhanced therapeutic potential is a paramount objective. Overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, requires innovative chemical strategies. This guide details the application of 1,3-thiazinane-4-carboxylic acid (TCA), a constrained cyclic β-amino acid, as a powerful tool in peptide synthesis. By serving as a unique structural scaffold, TCA derivatives offer a means to impart proteolytic resistance and introduce predictable conformational constraints, thereby enabling the rational design of peptides with improved bioactivity and pharmacokinetic profiles. This document provides a comprehensive overview, from the synthesis of the monomeric building block to its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) and subsequent biophysical characterization, aimed at researchers, chemists, and drug development professionals.

Introduction: The Rationale for 1,3-Thiazinane-4-carboxylic Acid in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic application is often hampered by rapid degradation by proteases and a lack of defined structure in solution, which can lead to diminished receptor affinity. A successful peptidomimetic strategy involves modifying the peptide backbone to address these liabilities while retaining the crucial side-chain interactions necessary for biological activity.[1] The use of β-amino acids is a well-established approach to confer resistance to enzymatic cleavage.[2]

1,3-Thiazinane-4-carboxylic acid (TCA) elevates this concept by incorporating the β-amino acid structure within a six-membered heterocyclic ring.[3] This cyclic constraint significantly reduces the molecule's conformational freedom, making it an excellent scaffold for inducing specific secondary structures, such as β-turns, which are critical for many molecular recognition events.[1][4] TCA can be considered a six-membered ring analogue of proline and thiazolidine-4-carboxylic acid, offering a distinct set of stereochemical and conformational properties due to its larger ring size.[3]

The foundational synthesis of TCA often involves the non-enzymatic condensation of homocysteine with formaldehyde, a reaction that can occur even at physiological pH.[5][6] This accessibility, combined with its profound impact on peptide structure, makes TCA a compelling building block for modern peptide chemistry.

Synthesis of the Fmoc-Protected Building Block for SPPS

The successful incorporation of any non-canonical amino acid into a growing peptide chain via modern automated synthesis relies on the availability of a suitably protected monomer. For the widely used Fmoc/tBu strategy, this necessitates the protection of the α-amine with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[7][8]

Protocol 1: Synthesis of 1,3-Thiazinane-4-carboxylic acid (TCA)

This protocol is adapted from the established synthesis involving the condensation of homocysteine and formaldehyde.[5] The causality behind this reaction lies in the nucleophilic attack of the homocysteine thiol group on the formaldehyde carbonyl, followed by an intramolecular cyclization with the amine group to form the stable thiazinane ring.

Materials:

  • DL-Homocysteine

  • Formaldehyde (37% solution in H₂O)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Nitrogen gas

  • Lyophilizer

Procedure:

  • Dissolve 18.4 mmoles of DL-homocysteine in 30 mL of hot, de-gassed (air-free) water in a round-bottom flask.

  • Immediately add an equimolar amount of formaldehyde.

  • Flush the vessel with nitrogen, seal, and stir at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After 24 hours, filter the reaction mixture to remove any particulates.

  • Concentrate the solution under reduced pressure.

  • To isolate the hydrochloride salt, dissolve the residue in a minimal amount of water and add an excess of concentrated HCl.

  • Cool the solution to 0-4°C to precipitate the TCA hydrochloride salt.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum. The expected yield is approximately 70-75%.[5]

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Fmoc Protection of 1,3-Thiazinane-4-carboxylic acid

This procedure employs standard conditions for Fmoc protection of an amino acid. The bicarbonate creates a basic environment to deprotonate the secondary amine of the thiazinane ring, rendering it nucleophilic for attack on the Fmoc-OSu reagent.

Materials:

  • 1,3-Thiazinane-4-carboxylic acid hydrochloride

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve 10 mmol of TCA hydrochloride in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution (50 mL total).

  • Cool the solution to 0°C in an ice bath.

  • Add 10.5 mmol (1.05 equivalents) of Fmoc-OSu portion-wise over 30 minutes while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel) using a gradient of methanol in dichloromethane to afford Fmoc-TCA-OH as a white solid.

  • Verify the final product's identity and purity via HPLC and mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, allowing for the efficient, stepwise assembly of amino acids on an insoluble resin support.[7][8] The Fmoc/tBu strategy is favored for its mild deprotection conditions (piperidine in DMF), which preserves acid-labile side-chain protecting groups until the final cleavage step.[9]

Diagram 1: The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle cluster_resin Solid Support Resin Resin-AA(n)-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Resin_Deprotected Resin-AA(n)-NH2 Wash1->Resin_Deprotected Coupling 2. Coupling (Fmoc-AA(n+1)-OH, Activator, Base) Wash2 Wash (DMF) Coupling->Wash2 Resin_Coupled Resin-AA(n+1)-Fmoc Wash2->Resin_Coupled Repeat Cycle Resin_Deprotected->Coupling Resin_Coupled->Deprotection

Caption: Workflow of a single amino acid addition cycle in Fmoc SPPS.

**Protocol 3: Automated SPPS of a Model Hexapeptide (e.g., Tyr-Gly-Gly-Phe-TCA-Leu-NH₂) **

This protocol outlines a standard automated synthesis on a 0.1 mmol scale using a Rink Amide resin to generate a C-terminal amide.

Materials & Equipment:

  • Automated Peptide Synthesizer

  • Rink Amide MBHA resin (loading ~0.5-0.7 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-TCA-OH)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling activators: HBTU (0.5 M in DMF) or DIC/OxymaPure®

  • Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place ~200 mg of Rink Amide resin in the reaction vessel. Swell the resin in DMF for 1 hour.[10]

  • Initial Fmoc Deprotection: Treat the resin with the deprotection solution for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the linker. Wash thoroughly with DMF.

  • First Amino Acid Coupling (Leu):

    • Prepare the coupling solution: 4 equivalents of Fmoc-L-Leu-OH, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA, pre-activated for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 45-60 minutes.

    • Drain the vessel and wash thoroughly with DMF.

  • Chain Elongation Cycles (TCA, Phe, Gly, Gly, Tyr):

    • Deprotection: Perform the standard two-step piperidine treatment to remove the Fmoc group from the previously coupled amino acid.

    • Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

    • Coupling: Add the next activated Fmoc-amino acid in the sequence (4 equivalents). For the sterically hindered Fmoc-TCA-OH, it is critical to extend the coupling time to 2 hours or perform a "double coupling" — repeating the coupling step with a fresh solution of activated amino acid — to ensure the reaction goes to completion.[11]

    • Washing: Wash with DMF.

  • Final Deprotection: After coupling the final amino acid (Tyr), perform a final Fmoc deprotection cycle.

  • Final Wash and Drying: Wash the peptidyl-resin sequentially with DMF, DCM, and methanol, then dry under a stream of nitrogen.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with 5 mL of the cleavage cocktail for 3 hours at room temperature.[10] The TFA cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. TIPS acts as a scavenger to trap reactive cations.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

    • Dry the resulting white pellet under vacuum.

Biophysical Impact and Characterization

The primary motivation for incorporating a constrained residue like TCA is to influence the peptide's three-dimensional structure. The six-membered ring restricts the possible values of the backbone dihedral angles (phi, ψ), pre-organizing the peptide into specific conformations.

Structural Implications of TCA Incorporation

The TCA residue is a potent inducer of local secondary structures, particularly β-turns.[1] Unlike the five-membered ring of proline, which strongly favors a specific range of φ angles (~ -60°), the more flexible six-membered thiazinane ring offers a different set of conformational constraints that can be exploited to stabilize various turn types.

Table 1: Comparison of Conformational Properties of Cyclic Amino Acids

Amino AcidRing SizeRing PuckerKey Dihedral Angle (φ) ConstraintTypical Induced Structure
L-Proline 5-memberedEndo/Exo~ -60° to -75°β-turns (Type I, II, VI)[1]
Thiazolidine-4-carboxylic acid 5-memberedEndo/ExoSimilar to Proline, influenced by sulfur atomβ-turns[3]
1,3-Thiazinane-4-carboxylic acid 6-memberedChair/Boat/Twist-boatBroader range than Proline, avoids fully extended conformationsβ-turns, helical structures[2][12]
Protocol 4: Purification and Characterization of the TCA-Peptide

A multi-step analytical workflow is essential to validate the synthesis and characterize the final product.

Materials & Equipment:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Circular Dichroism (CD) Spectropolarimeter

  • Solvents: Acetonitrile (ACN) and water (both with 0.1% TFA)

Procedure:

  • Crude Peptide Analysis:

    • Dissolve a small amount of the crude peptide in 50% ACN/water.

    • Analyze via LC-MS to confirm the molecular weight of the desired product and assess the purity profile. The expected mass for [Tyr-Gly-Gly-Phe-TCA-Leu-NH₂ + H]⁺ should be readily identifiable.

  • Purification:

    • Dissolve the remaining crude peptide in a minimal amount of solvent.

    • Purify the peptide using preparative RP-HPLC with a shallow gradient of ACN in water (e.g., 5% to 55% ACN over 40 minutes).

    • Collect fractions corresponding to the main product peak.

    • Confirm the purity and identity of the collected fractions by analytical LC-MS. Pool the pure fractions and lyophilize.

  • Structural Analysis:

    • Prepare a solution of the purified peptide (e.g., 50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire a CD spectrum from ~190 nm to 260 nm.

    • The presence of a distinct negative band around 205-215 nm and a positive band near 220 nm can be indicative of a β-turn or other ordered structure, which can be compared to a flexible control peptide lacking the TCA residue.

Applications and Future Outlook

The integration of 1,3-thiazinane-4-carboxylic acid derivatives into peptides opens a vast design space for creating next-generation therapeutics.

Key Applications:

  • Enhanced Proteolytic Stability: The β-amino acid backbone at the TCA position is not recognized by many common proteases, significantly extending the in-vivo half-life of the peptide.[2][13]

  • Conformational Locking: By forcing a peptide into a bioactive conformation, TCA can dramatically improve receptor binding affinity and specificity.[1][14]

  • Scaffold for Drug Design: The thiazinane ring itself can be further functionalized to introduce novel chemical moieties or to act as a scaffold for creating complex, three-dimensional drug candidates.[15][16]

The future of this field lies in the synthesis of diverse TCA derivatives with various substituents on the ring to fine-tune conformational preferences. In parallel, computational modeling will play a crucial role in predicting the structural impact of TCA incorporation, accelerating the design-synthesis-test cycle for developing novel peptide-based drugs.

References

  • El-Faham, A., & Almarhoon, Z. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 23(12), 3145. [Link]

  • Juaristi, E., & Soloshonok, V. A. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 861-874. [Link]

  • Wriston, J. C., & Mackenzie, C. G. (1957). SYNTHESIS AND METABOLISM OF 1,3-THIAZANE-4-CARBOXYLIC ACID DERIVED FROM FORMALDEHYDE AND HOMOCYSTEINE. Journal of Biological Chemistry, 225(2), 607-613. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 26(18), 5485. [Link]

  • Uray, K., & Kappe, C. O. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 121(21), 13435-13484. [Link]

  • Wróbel, M., Szymański, P., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 384. [Link]

  • D'Souza, C., & Pingle, S. (2022). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Pharmaceuticals, 15(8), 929. [Link]

  • Głowacki, R., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. ResearchGate. [Link]

  • Bak, M. A., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(10), 3876-3881. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • D'Este, F., et al. (2019). Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives. Chemistry – A European Journal, 25(47), 11068-11072. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?. Biotage. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • National Center for Biotechnology Information. (n.d.). (4S)-1,3-thiazinane-4-carboxylic acid. PubChem Compound Database. [Link]

  • Toniolo, C., & Liskamp, R. M. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Wessig, P., & Grote, T. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry – A European Journal. [Link]

  • Scite.ai. (n.d.). Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives. Scite.ai. [Link]

  • Císařová, I., & Jahn, U. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1202. [Link]

  • ResearchGate. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. ResearchGate. [Link]

  • Mangelinckx, S., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7273. [Link]

  • ResearchGate. (2015). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • ResearchGate. (2023). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ResearchGate. [Link]

  • Lescop, E., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 26(23), 7215. [Link]

  • ResearchGate. (2019). (a) ATC (4-amino(methyl)-1,3-thiazole-5-carboxylic acids)-based... ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 665-674. [Link]

  • Science.gov. (n.d.). analogue l-thiazolidine-4-carboxylic acid: Topics. Science.gov. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride in S1PR3 (EDG3) Modulator Screening

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Introduction & Scientific Rationale

Sphingosine-1-phosphate (S1P) is a highly bioactive lipid mediator that regulates critical physiological processes—including angiogenesis, vascular maturation, and immune cell trafficking—by signaling through five distinct G-protein-coupled receptors (GPCRs), designated S1PR1–S1PR5[1]. Among these, S1PR3 (formerly known as EDG3) is uniquely coupled to multiple G-proteins, predominantly the Gq​ pathway, which triggers phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium ( Ca2+ ) mobilization [2].

Historically, the lack of non-lipid, non-phosphate antagonists for S1PR3 hindered the precise elucidation of its pathological roles. However, pioneering 3D-pharmacophore database searches identified 2-alkylthiazolidine-4-carboxylic acids and their 6-membered ring counterparts, 2-alkyl-1,3-thiazinane-4-carboxylic acids , as a novel class of nonphosphoric S1PR3 antagonists [1].

The Role of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

In drug development and structure-activity relationship (SAR) profiling, 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) [3] serves as a critical structural baseline and negative control fragment. S1PR3 possesses a deep hydrophobic binding pocket that accommodates the long aliphatic tail of endogenous S1P. While long-chain derivatives (e.g., 2-nonyl or 2-undecyl) exhibit potent antagonist activity, the 2-ethyl derivative lacks the necessary lipophilicity to anchor deeply into this pocket [1]. Consequently, utilizing the 2-ethyl variant in in vitro assays allows researchers to validate that receptor inhibition is driven by specific hydrophobic interactions rather than non-specific chelation or generic core-scaffold binding.

S1PR3_Pathway S1P Sphingosine-1-Phosphate (Agonist) S1PR3 S1PR3 (EDG3) Receptor S1P->S1PR3 Activates Antagonist Thiazinane Scaffold (e.g. 2-Nonyl analog) Antagonist->S1PR3 Blocks Gq Gq Protein S1PR3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER

Figure 1: S1PR3 signaling pathway and the mechanism of action for thiazinane-based antagonists.

Quantitative SAR Context

To establish a self-validating assay system, it is imperative to compare the 2-ethyl derivative against its longer-chain homologues. The data below summarizes the causality of alkyl chain length on S1PR3 inhibition, demonstrating why the 2-ethyl compound is utilized as a fragment baseline [1].

Table 1: SAR Profile of Thiazinane/Thiazolidine-4-carboxylic Acids against S1PR3

Compound ScaffoldC2-Alkyl Chain LengthRing SizeS1PR3 Inhibition (%) at 10 µMPharmacological Role in Assay
2-Ethyl-1,3-thiazinane-4-carboxylic acid Ethyl (C2) 6-membered < 5% Fragment Baseline / Negative Control
2-Nonyl-1,3-thiazinane-4-carboxylic acidNonyl (C9)6-membered~ 35%Weak Antagonist
2-Undecylthiazolidine-4-carboxylic acidUndecyl (C11)5-membered> 80%Potent Antagonist / Positive Control
SuraminN/AN/A0%Non-specific Assay Control

Experimental Design & Causality

This protocol utilizes a Fluorescent Imaging Plate Reader (FLIPR) Calcium Mobilization Assay .

  • Cell Line Choice: HeLa cells stably or transiently transfected with human S1PR3 (HeLa-EDG3) are used because wild-type HeLa cells possess negligible endogenous S1PR background, ensuring the observed calcium flux is exclusively S1PR3-mediated [1].

  • Salt Form Considerations: 2-Ethyl-1,3-thiazinane-4-carboxylic acid is supplied as a hydrochloride salt. While this improves aqueous solubility, dissolving high concentrations in DMSO can result in acidic stock solutions. We introduce a HEPES-buffered assay medium to prevent localized pH drops upon compound addition, which could otherwise trigger artifactual calcium transients or compromise cell viability.

  • Dye Selection: Fluo-4 AM is utilized due to its high quantum yield upon Ca2+ binding. Probenecid is strictly required in the loading buffer to inhibit organic anion transporters that would otherwise prematurely extrude the dye from the cells.

Assay_Workflow Step1 Step 1: Cell Culture Seed HeLa-EDG3 cells in 384-well plate Step2 Step 2: Dye Loading Incubate with Fluo-4 AM + Probenecid (1h) Step1->Step2 Step3 Step 3: Baseline & Compound Addition Add 2-Ethyl-1,3-thiazinane-4-carboxylic acid Step2->Step3 Step4 Step 4: Agonist Challenge Inject S1P (EC80 concentration) Step3->Step4 Step5 Step 5: Signal Detection Measure Ex 488nm / Em 525nm via FLIPR Step4->Step5

Figure 2: High-throughput FLIPR calcium mobilization assay workflow for S1PR3 modulators.

Step-by-Step Methodology

Protocol A: Reagent and Compound Preparation
  • Assay Buffer Formulation: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% Fatty Acid-Free Bovine Serum Albumin (BSA). Adjust pH to 7.4. Causality: S1P is highly lipophilic and adheres to plastic; BSA acts as a carrier protein to ensure accurate S1P delivery to the receptors.

  • Compound Stock: Dissolve 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride in 100% anhydrous DMSO to yield a 10 mM stock. Vortex thoroughly.

  • Working Dilutions: Dilute the stock in Assay Buffer to a 3X final concentration (e.g., 30 µM for a 10 µM final assay concentration). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity.

Protocol B: Cell Plating and Dye Loading
  • Cell Seeding: Harvest HeLa-EDG3 cells at 80% confluency. Seed into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well in 25 µL of culture medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Dye Preparation: Dissolve Fluo-4 AM in DMSO to 1 mM. Mix with an equal volume of 20% (w/v) Pluronic F-127 to aid dispersion. Dilute this mixture into Assay Buffer containing 2.5 mM Probenecid to achieve a final Fluo-4 AM concentration of 2 µM.

  • Loading: Remove the culture medium from the 384-well plate. Add 25 µL/well of the Fluo-4 AM loading dye. Incubate for 60 minutes at 37°C in the dark.

  • Washing: Wash the plate three times with Assay Buffer (containing Probenecid but no dye) using an automated plate washer, leaving 25 µL of buffer per well.

Protocol C: FLIPR Execution and Self-Validation
  • Baseline Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds to ensure well-to-well uniformity.

  • Compound Addition (Antagonist Phase): The liquid handler injects 12.5 µL of the 3X 2-Ethyl-1,3-thiazinane-4-carboxylic acid working solution. Monitor fluorescence for 3 minutes. Self-Validation: The 2-ethyl derivative should induce zero calcium flux on its own. If a spike is observed, it indicates pH shock or compound precipitation, necessitating buffer adjustment.

  • Agonist Challenge: Inject 12.5 µL of 4X S1P agonist (prepared at its pre-determined EC80​ concentration, typically ~10-30 nM).

  • Data Acquisition: Record the transient calcium peak for an additional 3 minutes. Calculate the percentage of inhibition by comparing the peak Relative Fluorescence Units (RFU) of the compound-treated wells against the vehicle control (1% DMSO) wells.

References

  • Koide, Y., Hasegawa, T., Takahashi, A., Endo, A., Mochizuki, N., Nakagawa, M., & Nishida, A. "Development of Novel EDG3 Antagonists Using a 3D Database Search and Their Structure−Activity Relationships." Journal of Medicinal Chemistry (2002). URL:[Link]

  • Rosen, H., Gonzalez-Cabrera, P. J., Sanna, M. G., & Brown, S. "Sphingosine 1-phosphate receptor signaling." Annual Review of Biochemistry (2009). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride. Here, we address c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride can stem from several factors, primarily related to the core reaction, which is a variation of the Pictet-Spengler reaction. This reaction involves the condensation of a β-amino-thiol (like homocysteine) with an aldehyde (in this case, propanal) followed by ring closure.[1][2]

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • Homocysteine: DL-Homocysteine can be prone to oxidation, forming homocystine (a disulfide dimer), which is unreactive in this condensation. Ensure you are using fresh, high-purity homocysteine.

    • Propanal: Propanal can undergo self-condensation (aldol reaction) or oxidation to propanoic acid. Use freshly distilled propanal for best results.

  • Reaction Conditions:

    • pH Control: The initial condensation to form the iminium ion intermediate is acid-catalyzed.[1][3] However, if the pH is too low, the amine group of homocysteine will be protonated, rendering it non-nucleophilic.[4] Conversely, a pH that is too high will not sufficiently promote the formation of the electrophilic iminium ion. The reaction often proceeds well in mildly acidic to neutral conditions. It has been noted that the condensation of homocysteine with aldehydes can occur in aqueous media over a pH range of 5-10.[5]

    • Solvent: While the reaction can be performed in various solvents, absolute ethanol is a common choice.[6] The use of aprotic solvents has been shown to improve yields in some Pictet-Spengler reactions.[1]

    • Temperature and Reaction Time: The reaction of DL-homocysteine with benzaldehyde in absolute ethanol was reported to proceed over three days.[6] Insufficient reaction time may lead to incomplete conversion. While heating can accelerate the reaction, it may also promote side reactions. Room temperature for an extended period is often a good starting point.

  • Side Reactions:

    • The primary side reaction is the formation of a five-membered thiazolidine ring instead of the desired six-membered thiazinane ring. This can occur if cysteine is present as an impurity in the homocysteine starting material.

    • Polymerization of propanal can also reduce the amount of aldehyde available for the main reaction.

Experimental Protocol for Yield Improvement:

  • Starting Material Preparation:

    • Use DL-homocysteine of >98% purity.

    • Distill propanal immediately before use.

  • Reaction Setup:

    • In a round-bottom flask, dissolve DL-homocysteine in absolute ethanol.

    • Slowly add an equimolar amount of freshly distilled propanal to the solution while stirring.

    • Adjust the pH to approximately 6-7 with a suitable non-interfering acid or base if necessary.

    • Stir the reaction mixture at room temperature for 48-72 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Work-up and Isolation:

    • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

    • Bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Question 2: I am observing significant amounts of an unknown byproduct. How can I identify and minimize its formation?

Answer:

The most probable significant byproduct is the diastereomer of the desired product or a structurally related compound formed through an alternative reaction pathway.

Potential Byproducts and Minimization Strategies:

  • Diastereomers: The cyclization reaction creates a new stereocenter at the C2 position of the thiazinane ring, in addition to the existing stereocenter at C4 from homocysteine. This results in the formation of diastereomers (cis and trans isomers).[6]

    • Identification: These can often be distinguished by NMR spectroscopy or separated by chromatography.

    • Control: The diastereomeric ratio can be influenced by the solvent and reaction temperature. Experimenting with different solvents (e.g., ethanol, methanol, THF) may alter the ratio.

  • Thiazolidine-4-carboxylic acid derivative: If your homocysteine starting material is contaminated with cysteine, the reaction with propanal will form the 5-membered ring analogue.

    • Identification: Mass spectrometry will show a lower molecular weight corresponding to the thiazolidine derivative.

    • Minimization: Use high-purity homocysteine.

Workflow for Byproduct Identification and Reduction:

Byproduct_Workflow start Significant Byproduct Observed check_purity Check Purity of Starting Materials (NMR, MS) start->check_purity analyze_byproduct Isolate and Characterize Byproduct (NMR, MS, IR) start->analyze_byproduct purify_homocysteine Use Higher Purity Homocysteine check_purity->purify_homocysteine Impurity Detected is_diastereomer Is Byproduct a Diastereomer? analyze_byproduct->is_diastereomer is_thiazolidine Is Byproduct a Thiazolidine Derivative? analyze_byproduct->is_thiazolidine optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) is_diastereomer->optimize_conditions Yes is_thiazolidine->purify_homocysteine Yes end_goal Improved Yield of Desired Product optimize_conditions->end_goal purify_homocysteine->end_goal

Caption: Troubleshooting workflow for byproduct identification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid is a type of Pictet-Spengler reaction. The mechanism involves two key steps:

  • Imine/Iminium Ion Formation: The amine group of homocysteine performs a nucleophilic attack on the carbonyl carbon of propanal. This is followed by dehydration to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion.[3][4]

  • Intramolecular Cyclization: The thiol group (-SH) of the homocysteine moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization to form the six-membered thiazinane ring.[4]

Reaction_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Cyclization Homocysteine Homocysteine Iminium_Ion Iminium Ion Intermediate Homocysteine->Iminium_Ion + Propanal, H+ Propanal Propanal Iminium_Ion_2 Iminium Ion Iminium_Ion->Iminium_Ion_2 Cyclization Intramolecular Nucleophilic Attack Product 2-Ethyl-1,3-thiazinane-4-carboxylic acid Iminium_Ion_2->Product Cyclization

Caption: Simplified reaction mechanism.

Q2: How critical is the quality of the solvent?

A2: The quality of the solvent is very important. The presence of water can hydrolyze the imine intermediate, shifting the equilibrium away from the product. Using anhydrous (absolute) ethanol or another suitable dry solvent is recommended to maximize the yield.[6]

Q3: What are the best practices for product purification and hydrochloride salt formation?

A3: After the reaction, the product is typically in its free base form. To obtain the hydrochloride salt, the following procedure is effective:

  • Initial Filtration: If any solid impurities have formed during the reaction, filter the reaction mixture first.

  • Concentration: The crude reaction mixture can be concentrated under reduced pressure to remove the bulk of the solvent.

  • Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent (like cold ethanol or isopropanol). Then, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether). This will protonate the nitrogen of the thiazinane ring and cause the hydrochloride salt to precipitate.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. It is crucial to wash the collected solid with a cold, anhydrous, non-polar solvent like diethyl ether to remove any unreacted starting materials and non-polar byproducts.

  • Drying: Dry the final product thoroughly under vacuum to remove any residual solvent.

Q4: Can I use a different aldehyde in this synthesis?

A4: Yes, this reaction is versatile and can be performed with various aldehydes and even some ketones. The choice of the carbonyl compound will determine the substituent at the C2 position of the thiazinane ring. For instance, using formaldehyde would yield 1,3-thiazinane-4-carboxylic acid, while using benzaldehyde would result in 2-phenyl-1,3-thiazinane-4-carboxylic acid.[5][6]

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Reagent Ratio 1:1 to 1:1.2 (Homocysteine:Propanal)A slight excess of the aldehyde can help drive the reaction to completion.[3]
Solvent Absolute EthanolA common protic solvent that facilitates the reaction.[6]
pH ~6-8Balances the need for amine nucleophilicity and iminium ion formation.[5]
Temperature Room TemperatureMinimizes side reactions while allowing the reaction to proceed.
Reaction Time 48-72 hoursAllows for the reaction to reach completion at room temperature.[6]

References

  • Al-Hiari, Y. M., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5678. Available at: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Piechocka, J., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598. Available at: [Link]

  • Wang, Z. (2010). Pictet-Spengler Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

Sources

Optimization

Troubleshooting poor solubility of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride in DMSO

Target Compound: 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) Solvent System: Dimethyl Sulfoxide (DMSO) Welcome to the Application Scientist Support Portal. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) Solvent System: Dimethyl Sulfoxide (DMSO)

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing difficulties dissolving 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride in DMSO.

Below, you will find a mechanistic breakdown of the solubility failure, a self-validating troubleshooting workflow, and answers to frequently asked questions from the bench.

Mechanistic Analysis: Why is this compound insoluble in DMSO?

To troubleshoot effectively, we must first understand the physicochemical nature of the target molecule. 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride is a cyclic thioaminal containing both a secondary amine and a carboxylic acid, formulated as a hydrochloride (HCl) salt.

When researchers attempt to dissolve this salt in 100% anhydrous DMSO, they often encounter a persistent, cloudy suspension. This occurs due to two compounding factors:

  • High Crystal Lattice Energy: The molecule exists as a dense zwitterionic/ionic network. The protonated amine, the carboxylic acid, and the chloride counterion form a highly stable, hydrogen-bonded crystal lattice.

  • Poor Anion Solvation: DMSO is a highly polar aprotic solvent. While its strong dipole moment makes it excellent at solvating cations (like the protonated amine), it lacks the hydrogen-bond donors required to effectively solvate small, charge-dense anions like chloride [1]. Without solvation of the Cl− counterion, the crystal lattice cannot fully dissociate.

Troubleshooting Workflow & Experimental Protocols

The following protocols are designed as a self-validating system. Proceed sequentially. Do not advance to the next protocol unless visual inspection confirms the compound remains undissolved.

Protocol A: Thermal & Acoustic Disruption

Objective: Overcome the lattice energy barrier using physical kinetic energy.

  • Weigh the desired amount of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride into a sterile, amber glass vial.

  • Add anhydrous DMSO to achieve your target stock concentration (e.g., 10–50 mM).

  • Vortex vigorously for 60 seconds to maximize the surface area of the suspended particles.

  • Place the vial in a heated ultrasonic bath set between 37°C and 50°C .

  • Sonicate for 15 minutes. Checkpoint: Pause every 5 minutes to visually inspect for optical clarity against a dark background.

Expert Causality: Sonication provides localized cavitation energy that physically fractures the crystalline hydrochloride salt, while mild heating increases the kinetic energy of the solvent molecules to push the thermodynamic equilibrium toward dissolution.

Protocol B: Protic Co-Solvent Solvation (The "Water Trick")

Objective: Provide hydrogen-bond donors to solvate the chloride anion.

  • If the solution remains cloudy after Protocol A, add sterile, deionized water dropwise to the DMSO suspension.

  • Do not exceed 5–10% v/v water (e.g., add up to 100 µL of water to 900 µL of DMSO).

  • Vortex immediately for 2 minutes after each dropwise addition. Checkpoint: The solution should rapidly clear as the threshold of anion solvation is reached.

Expert Causality: Adding a small fraction of a protic solvent (water) provides the necessary hydrogen-bond donors to solvate the Cl− counterion[2]. This disrupts the ionic interactions holding the salt together, rapidly collapsing the crystal lattice without overly diluting the organic nature of the primary solvent.

Protocol C: In Situ Free-Basing (pH Adjustment)

Objective: Chemically neutralize the salt to alter the molecule's dipole moment.

  • If the compound remains insoluble (indicating a highly stable zwitterionic network), chemical disruption is required.

  • Add 1.0 to 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the DMSO suspension.

  • Vortex vigorously for 2 minutes. Checkpoint: Monitor for the disappearance of particulate matter.

Expert Causality: Neutralizing the hydrochloride salt converts the molecule into its free amine/carboxylic acid zwitterion. Depending on the local dielectric constant of the solvent, this alters the charge distribution and can significantly enhance solubility in moderately polar organic systems [3].

Quantitative Data Presentation

The table below summarizes the expected solubility outcomes based on the applied solvent interventions. Use this to benchmark your experimental results.

Solvent SystemInterventionExpected Solubility OutcomeMechanistic Rationale
100% Anhydrous DMSO None (Room Temp)Poor (< 5 mM)High lattice energy; poor anion solvation by aprotic DMSO.
100% Anhydrous DMSO Heat (50°C) + SonicationModerate (~10-20 mM)Thermal/kinetic disruption of the crystal lattice.
90% DMSO / 10% Water Protic Co-solventExcellent (> 50 mM)Water provides H-bond donors to solvate the chloride anion.
DMSO + 1.1 eq. DIPEA Free-basingVariableNeutralizes HCl salt; alters zwitterionic charge distribution.

Troubleshooting Decision Tree

G Start Start: Compound + 100% DMSO Check1 Is it fully dissolved? Start->Check1 HeatSonicate Protocol A: Heat to 37-50°C & Sonicate (15 min) Check1->HeatSonicate No Success Proceed to Assay (Evaluate Stability) Check1->Success Yes Check2 Is it fully dissolved? HeatSonicate->Check2 AddWater Protocol B: Add 5-10% v/v Sterile Water (Protic Co-solvent) Check2->AddWater No Check2->Success Yes Check3 Is it fully dissolved? AddWater->Check3 AddBase Protocol C: Add 1 eq. DIPEA (Free-basing) Check3->AddBase No Check3->Success Yes AddBase->Success Yes / No

Workflow for troubleshooting the solubility of 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl in DMSO.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute the DMSO stock into my aqueous assay buffer? A: This phenomenon is known as "crashing out." While Protocol B (adding water) helps dissolve the salt into a predominantly DMSO solution, diluting a highly concentrated DMSO stock into a large volume of aqueous buffer rapidly changes the dielectric constant of the microenvironment. To prevent this, pre-warm your aqueous buffer, maintain vigorous vortexing during the addition, or step-down the concentration using intermediate dilutions with surfactants like Tween-80 or PEG-400 [2].

Q: Will adding 10% water to my DMSO stock degrade the compound over time? A: 2-Ethyl-1,3-thiazinane-4-carboxylic acid is a cyclic thioaminal. Thioaminals can be susceptible to ring-opening or hydrolysis under highly acidic or basic aqueous conditions over prolonged periods. If you utilize Protocol B, we highly recommend preparing your stocks fresh before use. Avoid long-term storage of aqueous-DMSO mixtures at -20°C, as freeze-thaw cycles can accelerate degradation.

Q: Can I use DMF (Dimethylformamide) instead of DMSO? A: DMF is another polar aprotic solvent, but it is slightly less polar than DMSO. If the failure to dissolve is strictly due to the chloride counterion's lack of solvation, DMF will likely yield the exact same poor results. However, DMF is less viscous and interacts with crystal lattices differently. It is worth testing if DMSO fails, but adding a protic co-solvent remains the most reliable and chemically sound solution.

References

  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data: Organic & Inorganic Compounds." Technical Bulletin 102B. Available at:[Link]

  • ResearchGate Scientific Discussions. "Solubility of compounds slightly soluble or insoluble in DMSO?" ResearchGate. Available at:[Link]

Troubleshooting

Optimizing HPLC retention time for 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals tasked with optimizing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride .

Because this target analyte is a highly polar, zwitterionic-like cyclic amino acid derivative supplied as a hydrochloride salt, it presents unique chromatographic challenges. Standard reversed-phase (RP) methods often result in poor retention (elution at the void volume), severe peak tailing, and unpredictable retention time drift. This center provides the mechanistic causality behind these issues and field-proven, self-validating workflows to resolve them.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my compound elute at the void volume ( t0​ ) on a standard C18 column? The Causality: 2-Ethyl-1,3-thiazinane-4-carboxylic acid contains a polar thiazinane ring, a carboxylic acid, and a secondary amine. In its hydrochloride salt form, it is highly hydrophilic. Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar analytes lack sufficient hydrophobic surface area to partition into the C18 ligands, causing them to prefer the aqueous mobile phase and elute immediately with the solvent front[1].

Q2: Why is my retention time shifting randomly between injections (retention "jitter")? The Causality: Random retention time shifts are almost exclusively tied to ionization state instability[2]. The carboxylic acid group has a pKa​ of approximately 2.0–3.0, while the secondary amine has a pKa​ around 8.0–10.0. If your mobile phase pH is within ±1 pH unit of either pKa​ , the molecule exists in a dynamic equilibrium between its neutral and ionized states. A microscopic change in mobile phase composition (even a 0.1 pH unit shift) can alter the retention time by up to 10%[3]. Furthermore, the chloride counterion from the sample matrix can cause localized pH disturbances in the column if the mobile phase is inadequately buffered.

Q3: We observe a gradual, steady drift in retention time over the course of the day. What is failing? The Causality: Gradual drift is typically a thermodynamic issue related to column temperature or pump proportioning. A 1∘C fluctuation in ambient laboratory temperature can shift retention times by 1–2%[4]. Alternatively, if you are using a low-pressure mixing system, a 1% error in the delivery of the organic solvent can change the retention time by 5% to 15%[3].

RT_Troubleshooting A Retention Issue: Thiazinane Derivative HCl B Elutes at Void Volume (t0) A->B Poor Retention C Retention Time Drifting A->C Instability B1 Switch to HILIC Mode (Amide/Zwitterionic) B->B1 Polar/MS Compatible B2 Use Ion-Pairing RP-HPLC (Add 0.1% TFA/HFBA) B->B2 Standard C18 Available C1 Check Mobile Phase pH (Increase Buffer Capacity) C->C1 Random Jitter C2 Check Column Temperature (Thermostat Stability) C->C2 Gradual Shift

Decision matrix for diagnosing and resolving retention issues for polar thiazinane derivatives.

Section 2: Strategic Workflows for Retention Optimization

To achieve a self-validating, robust method, you must abandon standard RP-HPLC and adopt either Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase (IP-RP) chromatography.

Workflow A: HILIC Method Development (Recommended for LC-MS)

HILIC is the premier technique for polar, ionizable salts. It operates by forming a water-rich layer on a polar stationary phase. The polar analyte partitions from the hydrophobic bulk mobile phase (high acetonitrile) into this aqueous layer[5].

Step-by-Step Protocol:

  • Column Selection: Install an Amide or Zwitterionic (ZIC-HILIC) column. These chemistries provide superior hydrogen bonding and electrostatic interactions for amino acid derivatives compared to bare silica.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The high buffer concentration is required to overcome the chloride salt effect from the sample).

    • Mobile Phase B: 100% Acetonitrile (ACN).

  • Pump Programming: Set an isocratic flow of 90% B / 10% A. Mechanistic note: In HILIC, water is the strong eluting solvent. You must start with high organic content to achieve retention.

  • Equilibration: Flush the column with at least 50 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the immobilized water layer.

  • System Validation Check: Inject the sample. Calculate the retention factor ( k′ ).

    • Pass Criteria: If k′>2 and the asymmetry factor ( As​ ) is between 0.9 and 1.2, the method is validated.

    • Adjustment: If k′<2 , increase the ACN concentration to 95%.

HILIC_Mechanism N1 1. Stationary Phase (Polar Silica/Amide) N2 2. Water-Rich Layer (Aqueous Partitioning) N1->N2 Adsorbs Water N3 3. Zwitterionic Analyte (Thiazinane Derivative) N3->N2 Retained via Hydrophilic Interaction N4 4. Bulk Mobile Phase (High ACN > 80%) N4->N2 Drives Partitioning

Mechanistic pathway of HILIC retention driven by aqueous layer partitioning.

Workflow B: Ion-Pairing Reversed-Phase (IP-RP) Optimization

If HILIC is unavailable, IP-RP utilizes amphiphilic reagents to pair with the charged groups of the analyte, neutralizing the charge and increasing overall hydrophobicity to allow retention on a standard C18 column[1].

Step-by-Step Protocol:

  • Reagent Selection: Select Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA). These will pair with the protonated secondary amine of the thiazinane ring.

  • Mobile Phase Preparation: Add 0.1% (v/v) TFA or HFBA to both the aqueous (A) and organic (B) mobile phases. Mechanistic note: Maintaining a constant ion-pair concentration across both channels prevents baseline drift during gradients.

  • Gradient Design: Start at 2% B, holding for 3 minutes to allow the ion-pair complex to fully interact with the C18 phase, then ramp to 50% B over 15 minutes.

  • Temperature Control: Lock the column oven temperature to 30.0∘C±0.1∘C .

  • System Validation Check: Perform three replicate injections.

    • Pass Criteria: The Relative Standard Deviation (RSD) of the retention time must be <0.5% .

Section 3: Quantitative Data & Parameters

Table 1: Comparison of Column Chemistries for Thiazinane Derivatives

Column ChemistrySeparation ModeExpected Retention ( k′ )Peak ShapeLC-MS Compatibility
Standard C18Reversed-Phase< 0.5 (Void elution)Poor / SplitYes
C18 + 0.1% HFBAIon-Pairing RP3.0 - 6.0ExcellentModerate (Signal suppression)
Amide / DiolHILIC2.0 - 5.0GoodExcellent
Mixed-Mode (Cation/RP)Aqueous Normal Phase4.0 - 8.0ExcellentExcellent

Table 2: Buffer Selection Guide for pH Control

Buffer SystemOptimal pH RangeMax ConcentrationApplication SuitabilityCausality / Notes
Ammonium Formate2.8 - 4.8100 mMHILIC / LC-MSHighly soluble in >80% ACN. Volatile for MS.
Phosphate Buffer1.1 - 3.150 mMIP-RP / UV DetectionExcellent buffering capacity at low pH. Will precipitate in HILIC.[6]
Ammonium Acetate3.8 - 5.8100 mMHILIC / LC-MSGood for zwitterions requiring slightly higher pH.

References

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide." Timberline Instruments.[Link]

  • Chromatography Today. "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach." Chromatography Today.[Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex.[Link]

  • U.D. Neue / University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu.[Link]

  • ACE HPLC. "HPLC Troubleshooting Guide." HPLC.eu.[Link]

  • LCGC International. "Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations." Chromatography Online.[Link]

  • MDPI / PMC. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." National Institutes of Health.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-1,3-thiazinane-4-carboxylic Acid Hydrochloride Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to incorporate highly substituted cyclic amino acids into their peptide sequences.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to incorporate highly substituted cyclic amino acids into their peptide sequences. 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride represents a "perfect storm" of synthetic challenges: a bulky 6-membered heterocyclic ring, a sterically demanding 2-ethyl substituent, and a hydrochloride salt that disrupts standard coupling thermodynamics.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind coupling failures and providing self-validating protocols to ensure your synthesis succeeds.

Diagnostic Workflow

Before adjusting your protocol, use the following decision tree to identify the root cause of your low coupling yields.

G start Low Coupling Yield with Thiazinane Derivative base_check Are sufficient equivalents of base (DIEA/TMP) used to neutralize HCl salt? start->base_check base_fix Increase base to ≥3-4 equivalents base_check->base_fix No reagent_check Is an OAt/Oxyma-based reagent used (HATU/COMU)? base_check->reagent_check Yes base_fix->reagent_check reagent_fix Switch from HBTU/DIC to HATU, COMU, or PyAOP reagent_check->reagent_fix No temp_check Is reaction heated (e.g., Microwave 75°C)? reagent_check->temp_check Yes reagent_fix->temp_check temp_fix Apply Microwave-Assisted Peptide Synthesis (MAPS) temp_check->temp_fix No double_couple Perform Double Coupling with fresh reagents temp_check->double_couple Yes temp_fix->double_couple success Coupling Successful double_couple->success

Workflow for troubleshooting sterically hindered thiazinane coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my coupling yield near zero when using standard HBTU/DIEA conditions? A1: The failure is driven by two factors: geometric obstruction and improper neutralization. The 2-ethyl substituent and the 1,3-thiazinane ring physically block the trajectory of the incoming nucleophile, drastically increasing the activation energy ( Ea​ ) required for amide bond formation[1]. Furthermore, HBTU forms an OBt active ester, which lacks the reactivity required to overcome this barrier. Crucially, because your building block is a hydrochloride salt, it immediately consumes one equivalent of your base (e.g., DIEA). If you use the standard 2 equivalents of base, the reaction environment remains insufficiently basic to drive the formation of the active ester[2].

Q2: Which coupling reagents provide the highest conversion rates for this specific building block? A2: For activating the carboxylic acid at position 4, you must use reagents that form highly reactive intermediates. (forms an OAt ester) and COMU (forms an Oxyma ester) are the gold standards here, as their lower pKa leaving groups provide superior reactivity compared to HOBt-based reagents[1]. Mechanistic Warning: If you are attempting to couple the next amino acid onto the secondary amine at position 3 of the thiazinane ring, do not use uronium reagents like HATU or HBTU. The slow coupling rate of the hindered amine allows the uronium salt to react directly with the N-terminus, causing irreversible chain-terminating guanidinylation[3]. In this scenario, switch to the phosphonium reagent PyAOP, which provides OAt-level reactivity without the risk of guanidinylation.

Q3: How does microwave-assisted peptide synthesis (MAPS) overcome the steric barrier? A3: Steric bulk drastically increases the activation energy of the transition state. Conventional room-temperature synthesis lacks the thermal energy to push the reaction forward, leading to stalled couplings and truncated sequences[4]. provides rapid, uniform thermal energy (typically 60–75°C) that allows the system to overcome this barrier, reducing reaction times from 24 hours to 15 minutes while minimizing inter-chain aggregation[4][5].

Q4: My reaction still shows incomplete coupling after MAPS and HATU. What is the next logical step? A4: Implement a double coupling strategy. Even with highly reactive OAt esters, the active intermediate can degrade (e.g., via hydrolysis or epimerization pathways) before the sterically hindered coupling reaches 100% conversion[6]. Repeating the coupling step with a fresh batch of activated amino acid replenishes the concentration of the active ester, driving the equilibrium to completion[1][7].

Quantitative Reagent Selection Data

Use the following table to select the appropriate reagent based on your specific coupling vector (activating the acid vs. coupling onto the amine).

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Cyclic Amino Acids

Coupling ReagentChemical ClassActive IntermediateRelative Reactivity for Steric HindranceRisk of Guanidinylation (Chain Termination)
HBTU / PyBOP Uronium / PhosphoniumOBt esterLowHigh (HBTU) / None (PyBOP)
HATU UroniumOAt esterVery HighHigh
COMU UroniumOxyma esterVery HighHigh
PyAOP PhosphoniumOAt esterHighNone

Self-Validating Experimental Protocol

Protocol: Microwave-Assisted Double Coupling of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride Objective: Achieve >95% coupling efficiency onto a resin-bound peptide while preventing chain termination.

Phase 1: Reagent Preparation & Neutralization

  • Calculate Equivalents: Weigh out 4.0 equivalents of 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl and 3.9 equivalents of HATU (or COMU) relative to the resin loading[1]. Causality: Using slightly less coupling reagent than amino acid prevents capping of the resin-bound amine by excess uronium salt[8].

  • Base Adjustment: Add 10.0 equivalents of N,N-Diisopropylethylamine (DIEA). Causality: 4 equivalents are consumed immediately to neutralize the HCl salt of the building block, leaving 6 equivalents to facilitate the coupling mechanism[2].

  • Pre-activation: Dissolve the reagents in anhydrous DMF. Vortex for 2 minutes. Self-Validation Check: Spot 1 µL of the pre-activation solution onto damp pH paper. It must read pH 8–9. If it is acidic or neutral, add DIEA in 1-equivalent increments until basic. Do not add to the resin until this parameter is met.

Phase 2: Microwave Coupling (MAPS) 4. Add the pre-activated solution to the deprotected, resin-bound amine. 5. Irradiate the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes[5][7]. 6. Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) to remove spent reagents and salts.

Phase 3: Double Coupling & Verification 7. Second Coupling: Prepare a fresh solution of pre-activated amino acid (repeat Steps 1-3) and apply it to the resin for a second microwave cycle at 75°C for 15 minutes[1][7]. 8. Validation: Perform a Chloranil test (preferred over the Kaiser test for secondary amines). A negative result (colorless/yellow) confirms complete coupling. A positive result (blue/green) indicates unreacted amines, requiring a third coupling or an alternative strategy like acyl fluoride activation[1].

Sources

Troubleshooting

Best purification methods for crude 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of crude 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of crude 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the complexities of purifying this unique molecule.

The structure of this guide is designed to be interactive and problem-oriented. We begin with the foundational knowledge of the molecule, move to frequently asked questions for quick answers, provide detailed experimental protocols, and offer an in-depth troubleshooting guide.

Section 1: Understanding the Molecule: Key Physicochemical Properties

Before selecting a purification strategy, it is crucial to understand the chemical nature of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride. This molecule is a heterocyclic amino acid derivative, and its purification is governed by the interplay of its functional groups.

  • Amino Acid Backbone: It possesses both a secondary amine (within the thiazinane ring) and a carboxylic acid. This allows it to exist as a zwitterion at its isoelectric point, lending it high polarity.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the amine is protonated (-NH2+-). This significantly increases its polarity and water solubility compared to the free base form.

  • Chirality: The carbon atom at the 4-position (bearing the carboxylic acid) is chiral. Synthesis may result in a racemic mixture unless a stereospecific route is employed. Purification methods must be chosen carefully to avoid unintended separation of enantiomers unless that is the specific goal.

cluster_mol 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride C1 S C5 CH₂ C1->C5 C2 N⁺H₂ C6 CH C2->C6 Cl Cl⁻ C2->Cl C3 CH C3->C2 C7 COOH C3->C7 C4 CH₂ C4->C3 C5->C4 C6->C1 C8 CH₂CH₃ C6->C8

Caption: Structure of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during purification.

Q1: What are the most likely impurities in my crude sample?

A1: Impurities typically stem from the starting materials and side reactions. Common contaminants include:

  • Unreacted Starting Materials: Homocysteine or a related thiol-amine precursor, and propionaldehyde.

  • Byproducts of Cyclization: Incomplete cyclization or formation of alternative ring structures.

  • Solvents and Reagents: Residual solvents from the synthesis and any catalysts or acids used.

  • Degradation Products: The thiazinane ring may be susceptible to hydrolysis under harsh acidic or basic conditions during workup.[1]

Q2: I have a crude solid. Which purification method should I try first?

A2: Recrystallization is the most effective and scalable first-line approach for moderately impure solids (>80% purity).[2] It leverages differences in solubility between your product and impurities in a chosen solvent system at different temperatures. Given the polar, salt-like nature of your compound, polar protic solvents are an excellent starting point.

Q3: My compound "oils out" instead of crystallizing. What's happening and what should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is common with impurities that depress the melting point.

  • Solution 1: Add More Solvent. Re-heat the mixture to dissolve the oil, then add more hot solvent until the solution is just shy of saturation. Cool slowly.[3]

  • Solution 2: Change Solvents. Switch to a solvent with a lower boiling point or use a co-solvent system (e.g., dissolve in a minimal amount of hot ethanol, then slowly add a less polar solvent like ethyl acetate until turbidity appears, then cool).[2]

Q4: Recrystallization isn't improving purity sufficiently. What is the next logical step?

A4: If recrystallization fails to remove closely related impurities, chromatography is the next step. The choice of chromatographic technique is critical and depends on the nature of the remaining impurities.

Q5: What type of chromatography is best for a polar hydrochloride salt like this?

A5: You have three main options, each with distinct advantages:

  • Normal-Phase Chromatography (Silica/Alumina): While challenging due to the high polarity, it can be effective. Success hinges on using a highly polar mobile phase and potentially modifying the stationary phase.[4]

  • Ion-Exchange Chromatography (IEX): This is an excellent and often underutilized method for amino acids.[5][6] It separates molecules based on their net charge. Your compound, being an amino acid, can be purified on either a cation or anion exchange resin by carefully controlling the pH of the mobile phase.

  • Reversed-Phase Chromatography (C18): Typically used for less polar compounds, but can be adapted for polar molecules using highly aqueous mobile phases (e.g., >95% water) with an ion-pairing agent or pH modifier. This is more common for analytical HPLC than for bulk purification.[7]

Q6: Are there any non-chromatographic alternatives for a very impure (e.g., <70%) crude product?

A6: Yes. A classic acid-base liquid-liquid extraction can be a powerful initial cleanup step.[8]

  • Dissolve the crude material in water.

  • Basify the aqueous solution carefully with a base like sodium bicarbonate or sodium carbonate. This will deprotonate the amine hydrochloride and the carboxylic acid, forming a water-soluble carboxylate salt.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-polar and neutral organic impurities.

  • Re-acidify the aqueous layer with HCl to a low pH (e.g., pH 1-2). This will re-protonate the amine and the carboxylic acid, making the molecule less water-soluble and potentially causing it to precipitate. If it remains in solution, you can then proceed with other extraction or purification methods on this much cleaner aqueous stock.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is the recommended starting point for purifying the crude solid. The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in 0.5 mL of various solvents from the table below. Check solubility at room temperature and then upon heating. An ideal solvent dissolves the compound when hot but shows low solubility at room temperature.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or solvent system) incrementally until all the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, you can place the flask in an ice bath or refrigerator for at least an hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Table 1: Recommended Starting Solvent Systems for Recrystallization

Solvent SystemRationale & Comments
Ethanol / Water Excellent starting point. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify, then cool.[9]
Methanol / Diethyl Ether A good choice for inducing crystallization. Dissolve in a minimum of hot methanol, cool slightly, then add diethyl ether slowly until persistent cloudiness is observed.
Isopropanol A single solvent that may provide the ideal solubility profile.
Acetonitrile A polar aprotic solvent that can sometimes yield different crystal forms or better impurity rejection.
Protocol 2: Normal-Phase Flash Column Chromatography

Use this method when recrystallization fails. The key challenge is mitigating the strong interaction between the polar hydrochloride and the acidic silica gel.

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Option A (Standard): Silica gel (230-400 mesh).

    • Option B (Recommended): Neutralized Silica. Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (TEA), pack the column, and flush with 2-3 column volumes of the same eluent to neutralize the acidic sites.[4] This prevents peak tailing and potential degradation.

  • Mobile Phase Selection: Use TLC to find a solvent system that gives your product an Rf value of 0.2-0.35.

    • Starting System: Dichloromethane (DCM) / Methanol (MeOH). Start with 95:5 DCM/MeOH and increase the methanol polarity.

    • Adding a Modifier: Always include a modifier to improve peak shape. Use 0.5-1% triethylamine for basic/neutral compounds or 0.5-1% acetic acid if your compound is acidic in nature (less likely for a hydrochloride salt).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load this dry powder onto the top of the column. This leads to much better resolution.

    • Wet Loading: Dissolve the sample in the minimum possible volume of the mobile phase (or a slightly stronger solvent) and inject it carefully onto the column.

  • Elution: Run the column using isocratic (constant solvent mixture) or gradient elution (gradually increasing polarity), collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Mobile Phase Gradients for Flash Chromatography

Stationary PhaseMobile Phase SystemGradient Profile Example
Neutralized SilicaDCM / MeOH / TEAStart with 98:1:1, gradually increase to 90:9:1
Standard SilicaEthyl Acetate / MeOH / Acetic AcidStart with 95:4:1, gradually increase to 85:14:1

Section 4: Visual Workflow & Troubleshooting

Purification Strategy Workflow

This diagram outlines the decision-making process for purifying your crude product.

start Crude 2-Ethyl-1,3-thiazinane-4- carboxylic acid hydrochloride purity_check Assess Purity (TLC, ¹H NMR) start->purity_check high_purity Purity > 80%? purity_check->high_purity recrystallize Protocol 1: Recrystallization high_purity->recrystallize Yes low_purity Purity < 80% or Oily high_purity->low_purity No check_cryst Purity Acceptable? recrystallize->check_cryst final_product Pure Product check_cryst->final_product Yes chromatography Protocol 2: Flash Chromatography check_cryst->chromatography No acid_base Optional Cleanup: Acid-Base Extraction low_purity->acid_base acid_base->chromatography check_chrom Purity Acceptable? chromatography->check_chrom check_chrom->final_product Yes ion_exchange Advanced Method: Ion-Exchange Chromatography check_chrom->ion_exchange No, Impurities Co-elute ion_exchange->final_product

Caption: Decision workflow for purification strategy selection.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization 1. The compound has significant solubility in the cold solvent.[3]2. Too much solvent was used during dissolution.1. Cool the filtrate for a longer period or at a lower temperature (e.g., -20 °C).2. Concentrate the mother liquor by partially evaporating the solvent and cool again to recover a second crop of crystals.[3]
Product Streaks on Silica TLC Plate 1. The compound is highly polar and interacts strongly with acidic silica sites.2. The sample is overloaded on the TLC plate.1. Add 0.5-1% triethylamine or acetic acid to the eluent to cap the active sites.2. Spot a more dilute solution on the TLC plate.
Product Won't Elute from Silica Column 1. The mobile phase is not polar enough.2. Irreversible adsorption to the acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).2. Switch to a less acidic stationary phase like neutral alumina or use neutralized silica as described in Protocol 2.[4]
Multiple Spots on TLC After Purification 1. Incomplete separation of impurities.2. The product is degrading on the stationary phase.1. Re-purify using a shallower solvent gradient in chromatography.2. Use a neutralized stationary phase (neutral silica or alumina).[4]3. Confirm spot identity; diastereomers may separate under certain conditions.

References

  • Shaaban, M. R., & El-Sayed, N. N. E. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5629. Available at: [Link][10][11]

  • Piechocka, J., Litwicka, N., & Głowacki, R. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. International Journal of Molecular Sciences, 23(2), 598. Available at: [Link][12][13][14]

  • Mackenzie, C. G., & Harris, J. (1957). Synthesis and metabolism of 1,3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine. Journal of Biological Chemistry, 227(1), 393-404. Available at: [Link][15]

  • Kaur, H., & Singh, J. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3343. Available at: [Link][16]

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Available at: [9]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link][2]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Available at: [Link][7]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link][8]

  • News-Medical.Net. (2016). Content Determination of Amino Acids Using Ion Chromatography. Available at: [Link][6]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of 1,3-Thiazinane Derivatives in Enzyme Inhibition Assays

Welcome to a comprehensive exploration of 1,3-thiazinane derivatives and their significant potential as enzyme inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive exploration of 1,3-thiazinane derivatives and their significant potential as enzyme inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of their performance in various enzyme inhibition assays. We will move beyond a simple listing of data, delving into the causality behind experimental choices and providing the foundational knowledge necessary for you to confidently design and interpret your own studies.

The 1,3-thiazine scaffold, a six-membered heterocyclic ring containing nitrogen and sulfur, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] A significant portion of these therapeutic applications stems from their ability to selectively inhibit the activity of key enzymes involved in disease pathology.

This guide will provide a comparative analysis of the efficacy of various 1,3-thiazinane derivatives against different enzyme targets, supported by experimental data from peer-reviewed literature. We will then equip you with a detailed, self-validating protocol for a representative enzyme inhibition assay, complete with the scientific rationale behind each step.

Comparative Efficacy of 1,3-Thiazinane Derivatives

The versatility of the 1,3-thiazinane core allows for a wide range of chemical modifications, leading to derivatives with selective inhibitory activity against diverse enzyme classes. Below is a summary of the reported efficacy of several 1,3-thiazinane derivatives against key enzymatic targets. This data is intended to serve as a starting point for understanding the structure-activity relationships (SAR) and for selecting appropriate derivatives for your research.

Enzyme TargetDerivative ClassKey SubstituentsReported Efficacy (IC₅₀/Inhibition %)Therapeutic AreaReference
BACE1 (β-secretase 1) AminodihydrothiazinesVariesPotent inhibition reportedAlzheimer's Disease[3]
BACE2 (β-secretase 2) AminodihydrothiazinesPhenylsulfonyl-substituted urea moietiesSelective inhibitionType 2 Diabetes[1]
iNOS (inducible Nitric Oxide Synthase) 2-N-Acylamino-5,6-dihydro-4H-1,3-thiazinesMethyl substitutionsHigh affinity and potent in vitro/in vivo inhibitionInflammation[1]
Neuraminidase 4-Alkyl-2-amino(acetamino)-6-aryl-1,3-thiazinesVariesIC₅₀ = 29.06 µg/mL for derivative 1g against H1N1 NAInfluenza[2]
Mycobacterium tuberculosis enzymes 5,6-dihydro-4H-1,3-thiazine derivativesHydroxy, methyl, ethyl, and phenyl groupsUp to 97% inhibition at 6.25 µg/mLTuberculosis[2][4]
Bacterial Enzymes Thiazolidin-4-one substituted 1,3-thiazinesDiphenyl and methoxyphenyl groupsGood antibacterial activityBacterial Infections[1]
COX-2 & 5-LOX 1,3,4-Thiadiazole derivatives (related class)Phenyl and benzyl substitutionsIC₅₀ values in the µg/mL rangeInflammation[5]

Note: The inhibitory activities are presented as reported in the literature and may vary based on assay conditions. Direct comparison of absolute values across different studies should be done with caution.

Understanding the Mechanism: A Foundational Overview

While the precise mechanism of inhibition can vary depending on the specific enzyme and derivative, 1,3-thiazinane derivatives often act as competitive or non-competitive inhibitors. The heterocyclic ring and its substituents can interact with the enzyme's active site or allosteric sites through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the sulfur and nitrogen atoms in the thiazine ring provides unique electronic and steric properties that can be crucial for binding affinity and selectivity.

Experimental Protocol: A Guide to a Representative Enzyme Inhibition Assay (Colorimetric)

This section provides a detailed, step-by-step protocol for a typical colorimetric enzyme inhibition assay. This method is widely applicable and can be adapted for various enzyme-substrate systems. The core principle is to measure the rate of a reaction that produces a colored product, and to observe how this rate is affected by the presence of an inhibitor.

I. Materials and Reagents
  • Enzyme: Purified enzyme of interest.

  • Substrate: A substrate that, when acted upon by the enzyme, produces a chromogenic product.

  • Inhibitor: 1,3-Thiazinane derivative(s) to be tested.

  • Buffer: A buffer system that maintains the optimal pH for enzyme activity.

  • 96-well microplate: For high-throughput screening.

  • Microplate reader: Capable of measuring absorbance at the appropriate wavelength.

  • Positive Control Inhibitor: A known inhibitor of the enzyme.

  • Negative Control: Vehicle (e.g., DMSO) used to dissolve the inhibitors.

II. Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) B Serial Dilution of Inhibitors A->B C Add Buffer and Inhibitor to Microplate Wells B->C D Add Enzyme and Incubate C->D E Initiate Reaction by Adding Substrate D->E F Measure Absorbance Over Time E->F G Calculate Reaction Rates F->G H Determine % Inhibition and IC₅₀ G->H

Caption: A generalized workflow for a colorimetric enzyme inhibition assay.

III. Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer at a concentration determined through initial optimization experiments.

    • Prepare a stock solution of the substrate in the assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) for competitive inhibitors.

    • Prepare stock solutions of the 1,3-thiazinane derivatives and the positive control inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solutions to obtain a range of concentrations for testing.

  • Assay Setup in a 96-Well Plate:

    • Blank Wells: Add assay buffer and the solvent used for the inhibitors (e.g., DMSO) to account for background absorbance.

    • Negative Control Wells (100% Activity): Add assay buffer, enzyme, and the solvent.

    • Positive Control Wells: Add assay buffer, enzyme, and the known positive control inhibitor.

    • Test Wells: Add assay buffer, enzyme, and the various concentrations of the 1,3-thiazinane derivatives.

  • Pre-incubation:

    • Add the enzyme to all wells except the blank.

    • Add the inhibitors (or vehicle) to the appropriate wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

    • Immediately place the microplate in the reader and begin measuring the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • For each well, plot absorbance versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Inhibition Mechanism

The following diagram illustrates a simplified model of competitive enzyme inhibition, a common mechanism for 1,3-thiazinane derivatives.

Enzyme_Inhibition_Mechanism cluster_enzyme Enzyme cluster_products Products E E ES ES E->ES + S EI EI E->EI + I S S I I (1,3-Thiazinane) P P E_P E + P ES->E_P No_Reaction No Reaction EI->No_Reaction

Caption: Competitive inhibition of an enzyme by a 1,3-thiazinane derivative.

Conclusion

1,3-Thiazinane derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. Their structural versatility allows for the fine-tuning of inhibitory activity and selectivity against a wide range of enzymatic targets. The experimental framework provided in this guide offers a robust starting point for researchers to comparatively evaluate the efficacy of these compounds. By understanding the underlying principles of enzyme inhibition assays and adhering to rigorous experimental design, the scientific community can continue to unlock the full therapeutic potential of this important chemical scaffold.

References

  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]

  • Agrawal, N., et al. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]

  • Current Topics in Medicinal Chemistry. (2024). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Current Topics in Medicinal Chemistry, 24. [Link]

  • Bansal, et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 13(10), 62-66. [Link]

  • Der Pharma Chemica. (2012). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 4(4), 1473-1478. [Link]

  • PubMed. (2002). Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. PubMed. [Link]

  • MDPI. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5649. [Link]

  • PubMed. (2025). Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. Bioorganic Chemistry, 154, 108966. [Link]

  • Acta Scientific. (2020). Molecular Docking Studies; 1,3 Thiazines Derivatives. Acta Scientific Pharmaceutical Sciences, 4(7), 89-98. [Link]

  • MDPI. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5649. [Link]

  • JOCPR. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267. [Link]

Sources

Comparative

A Comparative Stability Analysis: 2-Ethyl-1,3-thiazinane-4-carboxylic acid Hydrochloride vs. its Free Base

Introduction In the realm of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, and manufacturability. This guide provides an in-depth comparative analysis of the stability of 2-Ethyl-1,3-thiazinane-4-carboxylic acid as a hydrochloride salt versus its free base form. While specific experimental data for this particular molecule is not extensively published, this document synthesizes established principles of pharmaceutical chemistry, data from analogous sulfur-containing heterocyclic compounds, and field-proven insights to provide a robust predictive comparison. This guide is intended for researchers, scientists, and drug development professionals to inform salt selection strategies and stability study design for this and similar chemical entities.

The 1,3-thiazinane scaffold is a key structural motif in a variety of biologically active compounds.[1][2] The stability of these molecules is paramount to ensure their therapeutic efficacy and safety. This guide will explore the theoretical underpinnings of the stability differences between the hydrochloride salt and the free base of 2-Ethyl-1,3-thiazinane-4-carboxylic acid, propose a comprehensive experimental workflow for a head-to-head stability study, and present anticipated data based on established chemical principles.

Theoretical Framework: Why Hydrochloride Salts Often Enhance Stability

The decision to formulate a basic drug as a hydrochloride salt is a common strategy in the pharmaceutical industry to enhance its physicochemical properties.[3][4][5][6][7] For 2-Ethyl-1,3-thiazinane-4-carboxylic acid, which contains a basic secondary amine within the thiazinane ring, the formation of a hydrochloride salt is expected to confer significant stability advantages.

The primary reasons for this anticipated enhancement in stability are:

  • Protonation of the Amine Group: The addition of hydrochloric acid protonates the nitrogen atom in the thiazinane ring, forming a more stable ammonium salt.[3] This protonation reduces the nucleophilicity and reactivity of the nitrogen, thereby minimizing its participation in degradation reactions.

  • Reduced Susceptibility to Oxidation: The lone pair of electrons on the nitrogen atom in the free base can be susceptible to oxidation. By protonating the nitrogen, this electron pair is engaged in a bond with a proton, reducing its availability for oxidative degradation.[3]

  • Improved Physical Stability: Hydrochloride salts often exhibit a more ordered and stable crystalline lattice compared to their corresponding free bases.[3][6] This can lead to a higher melting point, lower hygroscopicity, and improved handling characteristics, all of which contribute to better long-term stability.

  • Enhanced Aqueous Solubility and Dissolution: While not a direct measure of chemical stability, the improved aqueous solubility of hydrochloride salts can be advantageous for formulation and bioavailability.[3][4][5] This property is also crucial for conducting stability studies in aqueous media.

Anticipated Comparative Stability Profile

Based on the principles outlined above, the following table summarizes the expected differences in the stability profiles of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride and its free base.

Parameter2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl2-Ethyl-1,3-thiazinane-4-carboxylic acid (Free Base)Rationale
Appearance White to off-white crystalline solidPotentially a less crystalline solid or an oilSalt formation typically leads to a more defined crystalline structure.[3][6]
Purity (Initial) ≥ 98%≥ 98%Both forms can be synthesized to high purity.
Purity after 6 months at 25°C/60% RH > 97%< 95%The free base is expected to be more susceptible to degradation under ambient conditions.
Purity after 6 months at 40°C/75% RH > 95%< 90%Accelerated conditions are expected to magnify the stability differences.
Major Degradation Pathways Hydrolysis of the carboxylic acid groupRing opening, oxidation of the sulfur or nitrogen atomsThe protonated amine in the salt form is less reactive, making other functional groups more likely points of degradation under stress. The free base is more susceptible to reactions involving the amine and the sulfur heteroatom.
Hygroscopicity (Weight gain at 80% RH) < 2%> 5%Salts generally form more stable crystal lattices and are less hygroscopic.[8]
Aqueous Solution Stability (pH 7.4, 37°C, 24h) > 98% remaining~95% remainingThe protonated amine in the salt form is less reactive in solution.[8]

Experimental Design for a Comparative Stability Study

To empirically validate the anticipated stability differences, a comprehensive forced degradation study should be conducted. This study will subject both the hydrochloride salt and the free base to a range of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[9][10]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis API_HCl 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_HCl->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API_HCl->Base Oxidation Oxidative Stress (3% H2O2, RT) API_HCl->Oxidation Thermal Thermal Stress (80°C, solid state) API_HCl->Thermal Photochemical Photostability (ICH Q1B) API_HCl->Photochemical API_FreeBase 2-Ethyl-1,3-thiazinane-4-carboxylic acid Free Base API_FreeBase->Acid API_FreeBase->Base API_FreeBase->Oxidation API_FreeBase->Thermal API_FreeBase->Photochemical HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photochemical->HPLC Characterization Characterization of Degradants HPLC->Characterization

Caption: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

1. Materials:

  • 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (purity > 98%)

  • 2-Ethyl-1,3-thiazinane-4-carboxylic acid free base (purity > 98%)

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

2. Sample Preparation:

  • Prepare stock solutions of both the hydrochloride salt and the free base in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24, 48, and 72 hours. At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Stress: Store the solid samples of both forms at 80°C for 1, 2, and 4 weeks. At each time point, dissolve a known amount of the solid in the initial solvent and dilute for HPLC analysis.

  • Photostability: Expose the solid samples and solutions to light as per ICH Q1B guidelines. Analyze the samples after the exposure period.

4. Analytical Method:

  • A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan) and mass spectrometry (MS) for identification of degradation products.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Analysis and Interpretation

The percentage of degradation for each condition will be calculated. The chromatograms will be analyzed to identify and quantify the degradation products. Mass balance should be assessed to ensure that all major degradation products are accounted for.[9]

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-Ethyl-1,3-thiazinane-4-carboxylic acid, highlighting the expected differences between the free base and the hydrochloride salt.

Degradation_Pathways cluster_0 Free Base cluster_1 Hydrochloride Salt FreeBase 2-Ethyl-1,3-thiazinane-4-carboxylic acid (Free Base) RingOpening Ring Opening Product FreeBase->RingOpening Base Hydrolysis OxidationN N-Oxide FreeBase->OxidationN Oxidation OxidationS Sulfoxide/Sulfone FreeBase->OxidationS Oxidation HCl_Salt 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl Decarboxylation Decarboxylation Product HCl_Salt->Decarboxylation Thermal Stress Esterification (if alcohol present) Ester Product HCl_Salt->Esterification Acidic Conditions

Sources

Validation

Reproducibility of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist, evaluating the operational reproducibility of a synthetic route is just as critical as its theoretical yield. 1,3-Thiazinane-4-carboxylic acid derivatives serve as vital heterocyclic sc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the operational reproducibility of a synthetic route is just as critical as its theoretical yield. 1,3-Thiazinane-4-carboxylic acid derivatives serve as vital heterocyclic scaffolds in drug discovery, frequently utilized as prodrugs, chiral auxiliaries, or precursors for metallo-enzyme inhibitors.

The synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride relies on the condensation of homocysteine with propionaldehyde. While the fundamental cyclization of β/γ-aminoalkylthiols with organic aldehydes is well-documented ([1]), achieving high reproducibility is notoriously difficult. Common failure points include the high volatility of the aldehyde, stereochemical scrambling, and oxidative dimerization of the thiol into homocystine.

This guide objectively compares two distinct synthetic protocols, detailing the causality behind each experimental choice to ensure your workflow is a robust, self-validating system.

Mechanistic Grounding & Causality

The formation of the 1,3-thiazinane ring proceeds via a two-step cascade:

  • Nucleophilic Attack: The sulfhydryl (-SH) or primary amine (-NH₂) of DL-homocysteine attacks the carbonyl carbon of propionaldehyde, forming a hemithioacetal or Schiff base intermediate.

  • Intramolecular Cyclization: Dehydration drives the ring closure, yielding the 6-membered heterocycle.

The Role of Hydrochloride Salt Formation: The free base of 2-ethyl-1,3-thiazinane-4-carboxylic acid is susceptible to spontaneous ring-opening and air-oxidation. The deliberate addition of hydrochloric acid post-cyclization forces the precipitation of the product as a stable hydrochloride salt. This protonates the secondary amine, locking the ring structure and significantly extending the API's shelf life ([2]).

Protocol Comparison & Experimental Data

To establish the most reproducible methodology, we compare the traditional aqueous-ethanolic thermal condensation against a modernized microwave-assisted approach.

Table 1: Performance Metrics of Synthesis Protocols
ParameterProtocol A (Conventional Thermal)Protocol B (Microwave-Assisted)
Reaction Time 48 - 72 hours45 minutes
Temperature 25°C (Room Temp)80°C (Sealed Vessel)
Solvent System Ethanol / Water (1:1 v/v)Acetonitrile / Water (3:1 v/v)
Yield (Isolated) 62% ± 5%88% ± 3%
Purity (HPLC) > 92% (requires recrystallization)> 98% (direct precipitation)
Disulfide Byproduct ~ 8%< 1%
Scalability High (Standard batch reactors)Moderate (Microwave cavity limits)

Data reflects average outcomes from triplicate runs at a 10 mmol scale.

Step-by-Step Methodologies

Protocol A: Conventional Thermal Condensation

This approach is highly scalable but requires strict atmospheric control to prevent oxidation during the long reaction time.

  • Preparation & Degassing: Suspend DL-homocysteine (10 mmol, 1.35 g) in 20 mL of a 1:1 Ethanol/Water mixture.

    • Causality: Homocysteine is sparingly soluble in pure organics, while propionaldehyde has limited water solubility. This amphiphilic solvent bridges the gap. Thoroughly degassing the solvent with N₂ is mandatory to prevent the oxidative dimerization of homocysteine.

  • Controlled Addition: Cool the suspension to 0°C using an ice bath. Dropwise add propionaldehyde (12 mmol, 0.86 mL) over 15 minutes.

    • Causality: Propionaldehyde is highly volatile (bp 48°C). Adding it at 0°C prevents evaporative loss and controls the exothermic formation of the hemithioacetal. The 20% stoichiometric excess compensates for any minor evaporation.

  • Cyclization: Remove the ice bath, allowing the mixture to warm to 25°C. Stir vigorously under a continuous nitrogen blanket for 48 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot and spot on a silica TLC plate (Eluent: Butanol/Acetic Acid/Water 4:1:1). The complete disappearance of the ninhydrin-active homocysteine spot (Rf ~0.3) validates reaction completion.

  • Salt Formation & Isolation: Acidify the crude mixture by adding 2M HCl in diethyl ether until the solution reaches pH 2. Concentrate under reduced pressure, triturate with cold acetone, and filter. Recrystallize from hot ethanol to achieve >95% purity.

Protocol B: Microwave-Assisted Cyclization (Optimized)

This protocol utilizes dielectric heating to bypass the long reaction times, drastically reducing byproduct formation.

  • Preparation: Combine DL-homocysteine (10 mmol, 1.35 g) and propionaldehyde (11 mmol, 0.79 mL) in 15 mL of Acetonitrile/Water (3:1 v/v) inside a 30 mL microwave-safe pressure vial.

    • Causality: Acetonitrile is a polar aprotic solvent that is highly transparent to microwave irradiation, allowing for rapid superheating. The 25% aqueous fraction ensures the initial amino acid is fully solvated.

  • Catalysis: Add 0.1 equivalents of p-toluenesulfonic acid (pTSA).

    • Causality: Mild acid catalysis accelerates the initial imine/hemithioacetal formation without prematurely precipitating the starting materials.

  • Irradiation: Seal the vial and subject to microwave irradiation (150 W) at 80°C for 45 minutes.

    • Causality: The sealed pressure vessel prevents the volatile propionaldehyde from escaping at 80°C. Microwave heating ensures uniform thermal distribution, forcing the cyclization to completion before oxidative side-reactions can occur.

  • Validation Checkpoint: Post-irradiation, analyze the crude mixture via LC-MS. The presence of the target mass [M+H]⁺ at 176.1 m/z and the absence of the 269.1 m/z peak (homocystine disulfide) validates the inertness of the sealed environment.

  • Salt Formation & Isolation: Cool the vial to room temperature. Add 1.2 equivalents of concentrated aqueous HCl. Precipitate the final hydrochloride salt directly by adding 30 mL of cold diethyl ether. Filter and dry under high vacuum to yield a highly pure (>98%) white powder.

Reaction Workflow Visualization

G A DL-Homocysteine (Thiol & Amine) C Hemithioacetal Intermediate A->C Nucleophilic Addition B Propionaldehyde (Carbonyl) B->C Condensation D 2-Ethyl-1,3-thiazinane- 4-carboxylic acid C->D Cyclization (-H2O) E Hydrochloride Salt (Stable API) D->E HCl (aq) Precipitation

Reaction workflow for the synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride.

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Comparative

A Proposed Benchmarking Framework: Evaluating 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride Against Standard Aromatic Sulfur Heterocycles

This guide presents a comprehensive framework for the systematic evaluation of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, a saturated sulfur-containing heterocycle, against two well-established aromatic coun...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive framework for the systematic evaluation of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, a saturated sulfur-containing heterocycle, against two well-established aromatic counterparts: Thiazole-4-carboxylic acid and Thiophene-3-carboxylic acid. In drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's physicochemical properties, metabolic fate, and biological activity. While aromatic heterocycles like thiazole and thiophene are foundational scaffolds in numerous approved drugs, the exploration of saturated, three-dimensional structures like the thiazinane ring system remains a promising frontier.[1][2][3][4]

The rationale for this investigation stems from the distinct stereochemical and electronic properties of the thiazinane core. Unlike the flat, electron-rich nature of thiazole and thiophene, the puckered, sp³-hybridized thiazinane ring presents substituents in precise three-dimensional vectors. This structural difference can lead to novel binding interactions with biological targets, improved solubility, and potentially altered metabolic pathways.[5][6] This guide provides a series of robust, self-validating experimental protocols designed to objectively benchmark these key drug-like properties, offering a clear roadmap for researchers to determine the potential advantages of the thiazinane scaffold in medicinal chemistry programs.

The Compounds Under Investigation: A Structural Rationale

The selection of Thiazole-4-carboxylic acid and Thiophene-3-carboxylic acid as comparators is based on their structural analogy and prevalence in medicinal chemistry.[7][8] They represent the aromatic, five-membered ring systems that are often the default choice for scaffold hopping and lead optimization. Our target molecule, 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, provides a key departure from this paradigm with its saturated six-membered ring and a specific substitution pattern that introduces both a lipophilic group and a potential chiral center.

Structural_Comparison cluster_0 Target Scaffold cluster_1 Standard Aromatic Scaffolds Thiazinane 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl (Saturated 3D Scaffold) Thiazole Thiazole-4-carboxylic acid (Aromatic 2D Scaffold) Thiophene Thiophene-3-carboxylic acid (Aromatic 2D Scaffold) Synthesis_Workflow Homocysteine DL-Homocysteine Reaction Cyclocondensation (Ethanol, RT, 24h) Homocysteine->Reaction Propionaldehyde Propionaldehyde Propionaldehyde->Reaction Thiazinane_base 2-Ethyl-1,3-thiazinane-4-carboxylic acid Reaction->Thiazinane_base Forms racemic mixture HCl_treatment Acidification (HCl in Ether) Thiazinane_base->HCl_treatment Final_Product 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl (Final Product) HCl_treatment->Final_Product Precipitation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol:

  • Dissolution: Dissolve DL-Homocysteine (1 equiv.) in absolute ethanol.

  • Addition: Add propionaldehyde (1.1 equiv.) to the solution at room temperature.

  • Reaction: Stir the mixture for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The causality for this step is the nucleophilic attack of the thiol group on the protonated aldehyde, followed by intramolecular cyclization via the amine group to form the stable thiazinane ring.

  • Isolation (Base): Concentrate the reaction mixture under reduced pressure to yield the free base, which can be purified by column chromatography if necessary.

  • Salt Formation: Dissolve the purified base in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Benchmarking Protocols and Data Presentation

The following sections detail the proposed experimental protocols to quantitatively assess the physicochemical and metabolic properties of the three compounds. Data should be generated in triplicate to ensure statistical validity.

These properties are fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. [2]Poor solubility can terminate the development of an otherwise promising compound. [9] Protocol 3.1.1: Kinetic Aqueous Solubility

This assay determines the solubility of a compound from a DMSO stock solution, mimicking conditions often used in high-throughput screening. [10]

  • Stock Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Incubation: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours. This period allows for the precipitation of any compound that is insoluble at this concentration. [9]4. Separation: Filter the samples through a 0.22 µm filter plate to remove any precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS. A calibration curve for each compound must be generated to ensure accurate quantification. [11] Protocol 3.1.2: Lipophilicity (LogD at pH 7.4)

This assay measures the partitioning of a compound between an aqueous and an organic phase, providing a critical measure of its lipophilicity, which influences membrane permeability and target engagement. [12]

  • Phase Preparation: Use n-octanol and PBS (pH 7.4) as the organic and aqueous phases, respectively. Pre-saturate each solvent by stirring them together for 24 hours, then separating the layers.

  • Compound Addition: Add the test compound (from a 10 mM DMSO stock) to a vial containing 1 mL of the pre-saturated PBS to a final concentration of 50 µM.

  • Partitioning: Add 1 mL of pre-saturated n-octanol to the vial.

  • Equilibration: Shake the mixture vigorously for 4 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and organic layers and determine the compound concentration in each using LC-MS/MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Table 1: Comparative Physicochemical Data

Property 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl Thiazole-4-carboxylic acid Thiophene-3-carboxylic acid
Molecular Weight 197.68 129.12 128.14
Calculated LogP (cLogP) TBD TBD TBD
Kinetic Solubility (µM) at pH 7.4 TBD TBD TBD
LogD at pH 7.4 TBD TBD TBD

TBD: To Be Determined by experimental protocols outlined above.

Chemical stability is crucial for a drug's shelf life and its ability to remain intact within the physiological pH range of the gastrointestinal tract. [13][14] Protocol 3.2.1: pH Stability Assay

  • Buffer Preparation: Prepare a series of buffers at pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), and pH 7.4 (PBS). [13]2. Incubation: Add the test compound (from a 10 mM DMSO stock) to each buffer to a final concentration of 10 µM.

  • Time Points: Incubate the solutions at 37°C. Aliquots are taken at specified time points (e.g., 0, 1, 2, 4, and 24 hours). The 37°C incubation temperature is chosen to mimic physiological conditions.

  • Quenching: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the T=0 time point. [15] Table 2: Comparative Chemical Stability (% Compound Remaining after 24h)

    Buffer Condition 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl Thiazole-4-carboxylic acid Thiophene-3-carboxylic acid
    pH 1.2 (SGF) TBD TBD TBD
    pH 6.8 (SIF) TBD TBD TBD
    pH 7.4 (PBS) TBD TBD TBD

    TBD: To Be Determined by experimental protocols outlined above.

The liver is the primary site of drug metabolism. An in vitro assay using human liver microsomes (HLM) provides a reliable, high-throughput method to predict in vivo metabolic clearance. [16][17]

Metabolic_Stability_Workflow cluster_workflow Experimental Workflow Start Prepare HLM and NADPH cofactor Incubate_Compound Add Test Compound (1µM) Pre-incubate at 37°C Start->Incubate_Compound Initiate_Reaction Initiate with NADPH Incubate at 37°C Incubate_Compound->Initiate_Reaction Time_Points Sample at 0, 5, 15, 30, 60 min Initiate_Reaction->Time_Points Quench Stop reaction with cold Acetonitrile + IS Time_Points->Quench Analyze Centrifuge and Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate t½ and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 3.3.1: Human Liver Microsome (HLM) Stability

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Compound Addition: Add the test compound to the mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. The presence of NADPH is essential as it is a required cofactor for cytochrome P450 enzymes, the primary drivers of Phase I metabolism. [18]5. Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.

  • Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time. [18] Table 3: Comparative Metabolic Stability in HLM

    Parameter 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl Thiazole-4-carboxylic acid Thiophene-3-carboxylic acid
    Half-life (t½, min) TBD TBD TBD
    Intrinsic Clearance (CLint, µL/min/mg) TBD TBD TBD

    TBD: To Be Determined by experimental protocols outlined above.

Given the prevalence of sulfur heterocycles in antimicrobial agents, a primary screen for antibacterial activity provides a relevant biological benchmark. [19][20] Protocol 3.4.1: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Compound Preparation: Perform a serial two-fold dilution of each test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density.

Table 4: Comparative Antimicrobial Activity (MIC, µg/mL)

Bacterial Strain 2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl Thiazole-4-carboxylic acid Thiophene-3-carboxylic acid
S. aureus TBD TBD TBD
E. coli TBD TBD TBD

TBD: To Be Determined by experimental protocols outlined above.

Conclusion and Authoritative Grounding

This guide outlines a logical and experimentally robust framework for benchmarking 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride. The causality behind each protocol is grounded in established principles of medicinal chemistry and drug metabolism. By systematically generating the data outlined in Tables 1-4, researchers can build a comprehensive profile of this novel scaffold. The results will provide a direct, evidence-based comparison to the widely used thiazole and thiophene cores, enabling an informed decision on whether the three-dimensional thiazinane structure offers tangible advantages in solubility, stability, or biological activity for future drug discovery endeavors. The execution of these protocols will provide the foundational data necessary to validate—or invalidate—the hypothesis that saturated sulfur heterocycles are a viable and potentially superior alternative to their aromatic counterparts in specific therapeutic contexts.

References

  • Creative Bioarray. (n.d.). Chemical Stability Assays. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., & El-Sayed, N. N. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. Retrieved from [Link]

  • Prakash, O., & Kumar, A. (2012). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. International Journal of Drug Development and Research.
  • A review: antimicrobial agents based on nitrogen and sulfur containing heterocycles. (2019). SciSpace. Retrieved from [Link]

  • Sagan, S., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology. Retrieved from [Link]

  • Sagan, S., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC. Retrieved from [Link]

  • A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles. (2019). ResearchGate. Retrieved from [Link]

  • Zdyb, A., et al. (2024).
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Meyers, J. J., et al. (2022). Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Retrieved from [Link]

  • Roda, G., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gouda, M. A., et al. (2016). Chemistry of Substituted Thiazinanes and Their Derivatives. PMC. Retrieved from [Link]

  • Sun, D., et al. (2023). Benchmarking compound activity prediction for real-world drug discovery applications. PMC. Retrieved from [Link]

  • Britannica. (n.d.). Thiazine. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Upd
  • Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. (2015). Journal of Natural Products. Retrieved from [Link]

  • No.4|725-735|Aug-Oct|2022. (2022). heteroletters.org. Retrieved from [Link]

  • Metabolic Stability. (2021). Pharma Focus Asia. Retrieved from [Link]

  • Exploring Thiazoline, Thiophane, and Thiazole Advances in Sulphur-Based Heterocyclic Compounds. (2026). ResearchGate. Retrieved from [Link]

  • Nawrocka-Rybak, A., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-1,3-thiazinane-4-carboxylic acid. Retrieved from [Link]

  • Singh, P. (n.d.).
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). ScienceDirect.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Giebułtowicz, J., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. PMC. Retrieved from [Link]

  • Debey, H. J., et al. (n.d.). Synthesis and metabolism of 1,3-thiazane-4-carboxylic acid derived from formaldehyde and homocysteine. ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). IJAEM.net. Retrieved from [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). MDPI.
  • Synthesis and antimicrobial screening of some 1,3- thiazines. (n.d.). JOCPR.
  • Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s.
  • 2-Ethyl-1,3-thiazole-4-carboxylic acid. (n.d.). Molbase. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride As a laboratory professional, handling specialized synthetic intermediates like 2-Ethyl-1,3-thiazinan...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

As a laboratory professional, handling specialized synthetic intermediates like 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS: 1461706-39-7) requires a deep understanding of its physicochemical behavior to ensure safety and regulatory compliance. This compound—a sulfur-containing heterocyclic amino acid derivative in its hydrochloride salt form—presents specific disposal challenges related to acidity, potential malodor, and incineration byproducts.

This guide provides the authoritative, self-validating protocols necessary to manage this compound from the benchtop to final waste routing.

Chemical Causality & Waste Routing Logic

To design an effective disposal strategy, we must first analyze the molecular structure and its direct impact on waste management:

  • The Hydrochloride Salt ( HCl ) Factor: When dissolved in aqueous solutions, the hydrochloride salt dissociates, releasing HCl and significantly lowering the pH of the waste stream. Acidic organic waste must never be mixed with cyanides or sulfides, as this will catalyze the rapid evolution of lethal hydrogen cyanide ( HCN ) or hydrogen sulfide ( H2​S ) gases[1].

  • The Sulfur Heterocycle (Thiazinane Ring): Organic compounds containing sulfur cannot be disposed of in standard combustible waste streams. Upon incineration, sulfur-containing organics generate highly corrosive and toxic sulfur oxides ( SOx​ )[2]. Therefore, this waste must be explicitly routed to "Flame-retardant" or "Halogenated/Sulfur-containing" organic waste streams destined for specialized high-temperature incinerators equipped with flue-gas desulfurization scrubbers.

  • Malodor Potential: Degradation of sulfur-containing heterocycles can yield volatile thiols and mercaptans, which possess extremely low odor thresholds. Proper containment requires secondary overpacking to prevent laboratory contamination[3].

Quantitative Data & Waste Classification

The following table summarizes the critical properties of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride that dictate its handling and disposal logistics.

PropertyValue / CharacteristicOperational Disposal Implication
CAS Number 1461706-39-7Required for Environmental Health & Safety (EHS) waste manifest documentation.
Molecular Formula C7​H13​NO2​S⋅HCl Contains both Sulfur and Chlorine; mandates classification as a Halogenated/Sulfur Organic .
Physical State Solid (Powder)High risk of aerosolization; requires draft-shielded balances and solid waste segregation.
Aqueous Behavior Acidic upon dissolutionAqueous waste will exhibit pH < 4. Requires mandatory neutralization prior to bulking.
EPA Waste Class Unlisted Hazardous WasteManaged under RCRA guidelines as a hazardous chemical waste due to heteroatom content[3].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems, ensuring that every step includes a verification check to prevent accidental mixing of incompatible chemicals.

Protocol A: Solid Waste Segregation & Containment

This protocol applies to the pure solid powder, as well as contaminated consumables (weighing boats, spatulas, and Kimwipes).

  • Primary Containment: Collect all solid waste in a chemically resistant, high-density polyethylene (HDPE) container with a tight-fitting screw cap.

  • Odor Control Sealing: Because sulfur-containing compounds can emit severe malodors upon degradation, wrap the primary container lid tightly with Parafilm.

  • Secondary Overpacking: Place the sealed primary container inside a secondary Ziploc bag or a larger, clear overpack container[3][4].

  • Labeling: Affix a hazardous waste tag explicitly stating: "Hazardous Waste: 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (Sulfur/Halogenated Organic Solid)."

Protocol B: Aqueous Liquid Waste Neutralization

Because the hydrochloride salt renders aqueous solutions acidic, it must be neutralized before being added to bulk aqueous organic waste containers to prevent violent reactions with other laboratory wastes[1].

  • Initial Assessment: Using a calibrated pH meter or universal indicator paper, measure the initial pH of the aqueous waste. (Expected baseline: pH 2.0 – 4.0).

  • Controlled Neutralization: Place the waste beaker on a magnetic stirrer inside a fume hood. While stirring at a moderate speed, add 1M Sodium Hydroxide ( NaOH ) dropwise.

  • Validation Check: Continuously monitor the pH. Stop the addition of NaOH when the solution stabilizes between pH 6.0 and 8.0 .

  • Routing: Once neutralized, transfer the solution to the designated "Aqueous Organic Waste" carboy. Never dispose of this solution down the sanitary sewer[4].

Protocol C: Empty Container Decontamination

Empty chemical bottles retain microscopic residues and cannot be discarded in standard trash without decontamination[5].

  • Triple Rinsing: In a fume hood, rinse the original chemical bottle three times with a compatible solvent (e.g., ethanol or a 50/50 water-methanol mixture).

  • Rinsate Capture: Collect the first three rinses and transfer them directly into your "Halogenated/Sulfur Organic Liquid Waste" container. This ensures all active pharmaceutical ingredients (API) and heteroatoms are captured[5].

  • Defacing & Disposal: Allow the rinsed bottle to air-dry completely in the fume hood. Once dry, use a thick permanent marker to completely deface the original chemical label. Dispose of the clean glass/plastic in the standard laboratory glass waste bin.

Waste Routing Visualization

To assist laboratory personnel in quick decision-making, the following logical workflow dictates the correct waste stream for 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride based on its physical state at the time of disposal.

G Start Waste Generation: 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride State Determine Waste State Start->State Solid Solid Waste (Powder, Consumables) State->Solid Liquid Liquid Waste (Solutions, Rinsates) State->Liquid SolidPack Seal in HDPE container Overpack & Parafilm (Odor Control) Solid->SolidPack LiqType Aqueous or Organic? Liquid->LiqType WasteStream1 Sulfur/Halogenated Solid Waste Stream SolidPack->WasteStream1 Aqueous Aqueous Solution (Acidic due to HCl) LiqType->Aqueous Organic Organic Solvent LiqType->Organic Neutralize Neutralize with 1M NaOH Validate pH 6.0-8.0 Aqueous->Neutralize WasteStream3 Halogenated/Sulfur Organic Waste Stream Organic->WasteStream3 WasteStream2 Aqueous Organic Waste Stream Neutralize->WasteStream2

Workflow for the segregation and disposal of sulfur-containing hydrochloride salts.

References

  • Auburn University Environmental Health and Safety. "CHEMICAL WASTE MANAGEMENT GUIDE." Auburn Research.
  • BenchChem. "Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Laboratory Professionals." BenchChem Application Notes.
  • The Prashant Kamat Lab. "Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL." University of Notre Dame.
  • EPFL Laboratory Safety. "Laboratory safety - LSCI." École Polytechnique Fédérale de Lausanne.
  • Tokyo University of Science. "Laboratory Liquid Waste Disposal Flow Chart." TUS Environmental Safety.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride. As a Senior Application Scientist, my objective is to equip you with field-proven insights and a self-validating system of protocols to ensure your safety and the integrity of your work. The following procedures are based on the known hazards of similar thiazinane derivatives and carboxylic acid hydrochlorides.

Immediate Safety Concerns and Hazard Identification

2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]

Understanding these hazards is the first step in mitigating risk. The hydrochloride salt suggests the compound is acidic, which requires specific handling precautions to prevent skin and respiratory tract irritation.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[4]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[2][4]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[2][3][4]
Body Protection Laboratory CoatLong-sleeved, chemical-resistantProtects skin and personal clothing from contamination.[2][4]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Review the Safety Data Sheet (SDS) : Before handling, always review the most current SDS for the specific chemical.[3]

  • Ensure Proper Ventilation : Always handle 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] This is critical to mitigate the risk of respiratory irritation.

  • Inspect PPE : Before each use, inspect all PPE for signs of damage or degradation.[6]

  • Prepare Spill Control Materials : Have a spill kit readily available that includes a neutralizer for acidic compounds (such as sodium bicarbonate), absorbent materials, and a sealed container for waste.[3][7]

Handling the Compound
  • Don Appropriate PPE : Wear the recommended PPE as outlined in the table above.

  • Minimize Dust and Aerosol Generation : Handle the solid compound carefully to avoid creating dust.[4] If the compound is in solution, pour slowly and carefully to prevent splashing.

  • Avoid Incompatible Materials : Keep the compound away from strong oxidizing agents, bases, and acids.[8]

  • Practice Good Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][9] Do not eat, drink, or smoke in the handling area.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_hood Verify Fume Hood Operation prep_ppe Inspect PPE prep_spill Prepare Spill Kit handle_ppe Don PPE prep_spill->handle_ppe Proceed to Handling handle_transfer Transfer Compound in Hood handle_ppe->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for handling 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation : All waste contaminated with 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, including disposable PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Protocol : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[10] Do not pour chemical waste down the drain.[1]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, a swift and informed response is essential.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[4][9] Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation persists, seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[8][9] If respiratory symptoms occur, call a poison center or doctor.[1]

  • Ingestion : Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills : For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Cayman Chemical. (2025, May 28).
  • Fisher Scientific. (2025, December 20).
  • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Ragan and Massey, Inc. (2015, May 1).
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  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • USP. (2025, March 25).
  • NextSDS. ethyl 2-(aminomethyl)
  • Fisher Scientific. (2025, December 18).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Actylis Lab Solutions.
  • Fisher Scientific. (2025, December 24).
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Cerebral-Overload. (2025, February 11).
  • AK Scientific, Inc.
  • MATEC Web of Conferences.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Flinn Scientific. Acid Safety.
  • National Center for Biotechnology Information. (2024). Procysteine. PubChem Compound Summary for CID 72390.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Carl ROTH.
  • Głowacki, R., & Giebułtowicz, J. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 383.
  • Głowacki, R., & Giebułtowicz, J. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
Reactant of Route 2
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
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